molecular formula C22H17N3O5 B15611882 (Z)-Azoxystrobin

(Z)-Azoxystrobin

Cat. No.: B15611882
M. Wt: 403.4 g/mol
InChI Key: WFDXOXNFNRHQEC-UHFFFAOYSA-N
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Description

(Z)-Azoxystrobin is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861313
Record name Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis and Synthesis of Azoxystrobin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthetic pathways, and chemical properties of the pivotal fungicide, azoxystrobin (B1666510), and its geometric isomer.

This technical guide provides a comprehensive overview of the discovery and synthetic routes of azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture. It is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes. The focus is on the commercially significant (E)-isomer and the formation of its (Z)-isomer.

Discovery and Background

Azoxystrobin's origins can be traced back to the early 1970s with the discovery of naturally occurring fungicides, strobilurin A and B, isolated from the fungus Strobilurus tenacellus. These compounds exhibited a novel mode of action by inhibiting mitochondrial respiration in fungi. However, their inherent instability in light limited their direct agricultural application. This led to extensive research by Imperial Chemical Industries (ICI) to develop more robust synthetic analogues. After synthesizing and testing over 1400 compounds, azoxystrobin (then coded ICIA5504) was identified as a potent and photostable fungicide, first marketed in 1996.[1]

The fungicidal activity of azoxystrobin stems from its ability to inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex. This action blocks electron transport, thereby halting the production of ATP, which is essential for fungal cell function.[1] The biologically active and commercially produced form of azoxystrobin is the (E)-isomer. The (Z)-isomer, while existing, is primarily a result of the photoisomerization of the active (E)-form and is not the target of industrial synthesis.[2]

Synthetic Routes to (E)-Azoxystrobin

The industrial synthesis of (E)-azoxystrobin is a multi-step process that primarily follows a convergent approach. This strategy involves the synthesis of two key molecular fragments which are then coupled in the final stages of the process. The two principal pathways are:

  • Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.

  • Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

Below are the detailed synthetic schemes for these pathways, including the preparation of the key intermediates.

Synthesis of Key Intermediates

This intermediate is a crucial precursor for the phenylacrylate moiety of azoxystrobin.

G o-hydroxyphenylacetic_acid o-Hydroxyphenylacetic Acid benzofuranone Benzofuran-2(3H)-one o-hydroxyphenylacetic_acid->benzofuranone Dehydration intermediate_product 3-(α-methoxy)methylenebenzofuran-2(3H)-one benzofuranone->intermediate_product Reaction trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->intermediate_product acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate_product

Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

This intermediate forms the pyrimidine (B1678525) ether part of the azoxystrobin molecule.

G 2_chlorobenzonitrile 2-Chlorobenzonitrile hydroxy_pyrimidine 4-hydroxy-6-(2-cyanophenoxy)pyrimidine 2_chlorobenzonitrile->hydroxy_pyrimidine 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4_6_dihydroxypyrimidine->hydroxy_pyrimidine final_product 4-chloro-6-(2-cyanophenoxy)pyrimidine hydroxy_pyrimidine->final_product Chlorination chlorinating_agent Chlorinating Agent (e.g., POCl3) chlorinating_agent->final_product

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.
Final Coupling Reactions

The final step in the synthesis of (E)-azoxystrobin involves the coupling of the key intermediates prepared in the previous steps.

G intermediate_A (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate azoxystrobin (E)-Azoxystrobin intermediate_A->azoxystrobin Ullmann Condensation 2_cyanophenol 2-Cyanophenol 2_cyanophenol->azoxystrobin

Final coupling step to form (E)-Azoxystrobin (Pathway A).

G intermediate_B 4-chloro-6-(2-cyanophenoxy)pyrimidine azoxystrobin (E)-Azoxystrobin intermediate_B->azoxystrobin Coupling Reaction phenylacrylate methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate phenylacrylate->azoxystrobin

Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the synthesis of (E)-azoxystrobin.

Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one

Step 1: Synthesis of Benzofuran-2(3H)-one

  • To a solution of o-hydroxyphenylacetic acid in a suitable solvent such as toluene, a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield benzofuran-2(3H)-one.

Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one

  • Benzofuran-2(3H)-one is dissolved in a mixture of trimethyl orthoformate and acetic anhydride.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the excess reagents are removed by distillation under reduced pressure.

  • The resulting crude product is purified by crystallization or column chromatography to afford 3-(α-methoxy)methylenebenzofuran-2(3H)-one.

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine

  • A mixture of 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine, and a base such as potassium carbonate is heated in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) in the presence of a copper or palladium catalyst.

  • The reaction is stirred at an elevated temperature for several hours until completion.

  • The mixture is then cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to give 4-hydroxy-6-(2-cyanophenoxy)pyrimidine.

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

  • 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like triethylamine (B128534) or pyridine.

  • The reaction mixture is heated at reflux for a few hours.

  • After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Synthesis of (E)-Azoxystrobin (Following Pathway B)
  • To a solution of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and 4-chloro-6-(2-cyanophenoxy)pyrimidine in an aprotic solvent such as N,N-dimethylformamide, a base (e.g., potassium carbonate) is added.

  • The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours.

  • The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to give pure (E)-azoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (E)-azoxystrobin and its key intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of Key Intermediates

IntermediateReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
3-(α-methoxy)methylenebenzofuran-2(3H)-oneBenzofuran-2(3H)-one, Trimethyl orthoformate, Acetic anhydride-Toluene100-11020>90
4-hydroxy-6-(2-cyanophenoxy)pyrimidine2-Chlorobenzonitrile, 4,6-DihydroxypyrimidineCuCl / K₂CO₃Sulfolane13513~85
4-chloro-6-(2-cyanophenoxy)pyrimidine4-hydroxy-6-(2-cyanophenoxy)pyrimidinePOCl₃ / Triethylamine-Reflux3~90

Table 2: Reaction Conditions and Yield for the Final Synthesis of (E)-Azoxystrobin (Pathway B)

ProductReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
(E)-Azoxystrobin4-chloro-6-(2-cyanophenoxy)pyrimidine, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylateK₂CO₃ / DMAPDMF603.5~95

Table 3: Spectroscopic Data for (E)-Azoxystrobin

TechniqueData
¹H NMR (CDCl₃, δ) 3.65 (s, 3H), 3.76 (s, 3H), 6.43 (s, 1H), 7.21-7.45 (m, 6H), 7.50 (s, 1H), 7.65-7.74 (m, 2H), 8.41 (s, 1H)
¹³C NMR (DMSO-d₆, δ) 161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5, 120.9, 114.3, 55.4
Mass Spectrum (EI) m/z 403 (M⁺)

The (Z)-Isomer of Azoxystrobin

The (Z)-isomer of azoxystrobin is not typically synthesized directly but is formed through the photoisomerization of the more stable and biologically active (E)-isomer upon exposure to light.[2] This process is a key factor in the environmental fate of azoxystrobin.

G E_azoxystrobin (E)-Azoxystrobin Z_azoxystrobin (Z)-Azoxystrobin E_azoxystrobin->Z_azoxystrobin Photoisomerization light Sunlight (UV radiation) light->Z_azoxystrobin

References

An In-depth Technical Guide to the Biological Activity Spectrum of (Z)-Azoxystrobin Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] First commercialized in 1996, it has become a cornerstone in global agriculture for managing a wide array of fungal diseases across numerous crops.[1] Its efficacy stems from a highly specific mode of action, inhibiting mitochondrial respiration in fungi. This document provides a comprehensive technical overview of the biological activity spectrum of this compound, detailing its mechanism of action, efficacy against key plant pathogens, standardized experimental protocols for its evaluation, and critical considerations for resistance management.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin's fungicidal activity is rooted in its potent and specific inhibition of mitochondrial respiration in fungal cells.[2] It belongs to the Quinone outside Inhibitor (QoI) group of fungicides, as classified by the Fungicide Resistance Action Committee (FRAC Group 11). The primary target of Azoxystrobin (B1666510) is the cytochrome bc₁ complex (also known as Complex III) located in the inner mitochondrial membrane.

The key steps in its mechanism of action are as follows:

  • Binding to the Qo Site: Azoxystrobin binds tightly to the Quinone outside (Qo) site of the cytochrome bc₁ complex.[2] This binding site is normally occupied by ubiquinol (B23937).

  • Blocking Electron Transport: By occupying the Qo site, Azoxystrobin effectively blocks the transfer of electrons from ubiquinol to cytochrome c.

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

  • Cellular Energy Depletion: The cessation of ATP synthesis leads to a rapid depletion of cellular energy, which in turn inhibits crucial fungal life processes such as spore germination, mycelial growth, and the formation of infection structures. Ultimately, this leads to fungal cell death.

This targeted action provides Azoxystrobin with its broad-spectrum activity and systemic properties, allowing it to be translocated within the plant's xylem to protect new growth.

cluster_0 Mitochondrial Inner Membrane cluster_1 Qo Site complex_i Complex I q Ubiquinone (Coenzyme Q) complex_i->q complex_ii Complex II complex_ii->q complex_iii Cytochrome bc1 (Complex III) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase H+ Gradient atp ATP atp_synthase->atp ADP + Pi inhibition_point azoxystrobin This compound azoxystrobin->inhibition_point

Caption: Signaling pathway of Azoxystrobin's mechanism of action.

Biological Activity Spectrum

Azoxystrobin is renowned for its exceptionally broad spectrum of activity against fungal pathogens from all four major classes: Ascomycota, Basidiomycota, Deuteromycota, and Oomycota.[1] This makes it a versatile tool for managing a wide range of diseases in cereals, fruits, vegetables, and ornamental crops.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of Azoxystrobin against a selection of key plant pathogens, expressed as the Effective Concentration required to inhibit 50% of growth (EC₅₀). It also includes data from in vivo field trials, demonstrating its practical efficacy in disease control.

PathogenDiseaseCropEfficacy TypeValueReference
Alternaria alternataBlack SpotPecanIn Vitro (EC₅₀)1.86 µg/mL[3]
Alternaria solaniEarly BlightPotatoIn Vitro (EC₅₀)0.011 - 0.090 µg/mL[4]
Cercospora zeae-maydisGray Leaf SpotMaizeIn Vitro (EC₅₀)0.003 - 0.031 µg/mL[5]
Colletotrichum gloeosporioidesAnthracnoseMangoIn Vivo (% Disease Reduction)>65% at 2 ml/L[6]
Leveillula tauricaPowdery MildewChilliIn Vivo (% Disease Reduction)up to 91.15% at 150 g a.i./ha[7]
Oidium mangiferaePowdery MildewMangoIn Vivo (% Disease Reduction)66.84% at 2 ml/L[8]
Phytophthora cactorumCrown RotStrawberryIn Vitro (Mycelial Growth)Ineffective[9]
Phytophthora capsiciPhytophthora BlightPepperIn Vitro (EC₅₀)>3,000 µg/mL[10]
Phytophthora infestansLate BlightPotatoIn Vitro (EC₅₀)0.014 - 0.074 µg/mL[11]
Phytophthora infestansLate BlightPotatoIn Vivo (% Disease Reduction)81.15% at 600 ml/ha[12]
Podosphaera fuscaPowdery MildewSquashIn Vivo (% Protective Efficacy)70.7%[13]
Podosphaera fuscaPowdery MildewSquashIn Vivo (% Curative Efficacy)57.6%[13]
Rhizoctonia solaniTarget SpotTobaccoIn Vitro (EC₅₀)14.13 - 16.68 mg/L[14]
Sclerotinia sclerotiorumWhite MoldVariousIn Vitro (EC₅₀)0.1127 - 0.6163 µg/mL[15]

Note: Efficacy can vary based on isolate sensitivity, environmental conditions, and application methods.

Experimental Protocols

Accurate assessment of fungicide efficacy requires standardized and reproducible experimental protocols. The following sections detail common methodologies for in vitro and in vivo evaluation of Azoxystrobin.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal isolate.[16][17][18]

Objective: To determine the lowest concentration of Azoxystrobin that inhibits the visible growth of a fungal pathogen.

Materials:

  • 96-well microtiter plates

  • Sterile RPMI 1640 medium (or other suitable broth)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal inoculum, adjusted to a standard concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Fungicide Dilutions: Perform a serial two-fold dilution of the Azoxystrobin stock solution in the microtiter plate wells using the RPMI medium to achieve a range of final concentrations.

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar (B569324) medium. Prepare a spore or mycelial fragment suspension and adjust its concentration using a spectrophotometer or hemocytometer.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including positive (no fungicide) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-35°C) for a defined period (e.g., 24, 48, or 72 hours).

  • MIC Determination: Determine the MIC as the lowest concentration of Azoxystrobin at which there is a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring optical density with a microplate reader.

start Start prep_fungicide Prepare Serial Dilutions of Azoxystrobin start->prep_fungicide prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_fungicide->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 25°C, 48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC/EC50 read_results->determine_mic end End determine_mic->end

Caption: Workflow for in vitro fungicide susceptibility testing.

In Vivo Efficacy Testing: Field Trials

Field trials are essential for evaluating the performance of a fungicide under real-world agricultural conditions.[19][20]

Objective: To assess the efficacy of Azoxystrobin in controlling a target disease and its impact on crop yield and quality in a field setting.

Materials:

  • Uniform field plot with a history of the target disease

  • Crop seeds or transplants

  • This compound formulated product

  • Calibrated spray equipment

  • Data collection tools (e.g., disease rating scales, yield measurement equipment)

Procedure:

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[21]

  • Plot Establishment: Establish plots of a sufficient size to minimize edge effects. Include an untreated control for baseline disease measurement and a commercial standard for comparison.

  • Fungicide Application:

    • Calibrate spray equipment to ensure accurate and uniform application.

    • Apply Azoxystrobin at various rates and timings according to the trial objectives. Applications are often timed preventatively or at the first sign of disease.

  • Disease Assessment:

    • Regularly monitor all plots for disease incidence (percentage of infected plants) and severity (percentage of tissue area affected).

    • Use standardized disease assessment scales to ensure consistency.

  • Data Collection: At the end of the growing season, collect data on crop yield and quality from each plot.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease control and yield.

start Start design Trial Design (Randomized Complete Block) start->design establish Establish Field Plots (incl. Untreated Control) design->establish apply Apply Azoxystrobin Treatments (Calibrated Sprayer) establish->apply monitor Monitor Disease Incidence & Severity Periodically apply->monitor harvest Harvest & Measure Crop Yield and Quality monitor->harvest analyze Statistical Analysis (ANOVA) harvest->analyze end End analyze->end

Caption: Workflow for in vivo fungicide efficacy field trials.

Resistance Management

The repeated use of single-site fungicides like Azoxystrobin exerts strong selection pressure on pathogen populations, which can lead to the development of resistance. Resistance to QoI fungicides is primarily associated with a single point mutation (G143A) in the cytochrome b gene.

To ensure the long-term efficacy of Azoxystrobin, integrated resistance management strategies are crucial:

  • Rotation and Mixtures: Avoid consecutive applications of Azoxystrobin or other FRAC Group 11 fungicides. Rotate with or use in mixtures with fungicides from different FRAC groups that have different modes of action.

  • Dose Management: Use the manufacturer's recommended application rates. Using lower rates can select for partially resistant individuals in the population.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as resistant crop varieties, cultural practices, and biological control agents, to reduce reliance on fungicides.

  • Monitoring: Regularly monitor pathogen populations for shifts in sensitivity to Azoxystrobin.

Conclusion

This compound remains a highly effective and versatile fungicide due to its broad spectrum of activity and systemic properties. Its specific mechanism of inhibiting mitochondrial respiration provides excellent control of numerous economically important plant pathogens. However, the risk of resistance development necessitates careful stewardship through integrated management practices. By understanding its mode of action, biological spectrum, and principles of proper use, researchers and agricultural professionals can continue to leverage Azoxystrobin as a valuable tool in sustainable crop protection.

References

An In-depth Technical Guide to the Photoisomerization of (E)-Azoxystrobin to its (Z)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin (B1666510), a broad-spectrum fungicide widely employed in agriculture, predominantly exists as the biologically active (E)-isomer. However, upon exposure to ultraviolet (UV) radiation, particularly from sunlight, (E)-azoxystrobin undergoes a significant photochemical reaction: photoisomerization to its (Z)-isomer. This transformation is of critical importance as the (Z)-isomer exhibits reduced fungicidal activity. Understanding the dynamics of this process is paramount for assessing the environmental fate, efficacy, and persistence of azoxystrobin-based formulations. This technical guide provides a comprehensive overview of the photoisomerization of (E)-azoxystrobin, detailing the underlying photochemical principles, quantitative data, experimental protocols for its study, and the primary degradation pathways.

Introduction

Azoxystrobin is a member of the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. The geometry of the molecule, specifically the configuration around the acrylate (B77674) double bond, is crucial for its biological activity. The (E)-isomer possesses the optimal conformation for binding to its target site. The conversion to the (Z)-isomer, therefore, represents a deactivation pathway that can impact the performance of the fungicide under field conditions where exposure to sunlight is inevitable.

The photoisomerization process is a reversible reaction, eventually reaching a photostationary state (PSS) where the rates of the forward (E to Z) and reverse (Z to E) reactions are equal. The position of this equilibrium is dependent on factors such as the solvent and the wavelength of light. Concurrently with photoisomerization, azoxystrobin can also undergo photodegradation, leading to the formation of various breakdown products. This guide will focus primarily on the isomerization process while also acknowledging the competing degradation pathways.

Photochemical Process of Isomerization

The photoisomerization of (E)-azoxystrobin is initiated by the absorption of a photon of suitable energy, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). In the excited state, the rotational barrier around the C=C double bond of the acrylate group is significantly reduced, allowing for rotation to the (Z)-conformation. The molecule then returns to the ground state, either as the (Z)-isomer or reverting to the (E)-isomer. This process is illustrated in the reaction pathway diagram below.

G E_Azoxystrobin (E)-Azoxystrobin (Ground State, S₀) E_Azoxystrobin_Excited (E)-Azoxystrobin (Excited State, S₁) E_Azoxystrobin->E_Azoxystrobin_Excited hν (Photon Absorption) E_Azoxystrobin_Excited->E_Azoxystrobin Relaxation Z_Azoxystrobin (Z)-Azoxystrobin (Ground State, S₀) E_Azoxystrobin_Excited->Z_Azoxystrobin Isomerization Degradation Photodegradation Products E_Azoxystrobin_Excited->Degradation Photodegradation Z_Azoxystrobin->E_Azoxystrobin_Excited hν (Photon Absorption)

Caption: Photoisomerization and Photodegradation Pathway of Azoxystrobin.

Quantitative Data

The efficiency and equilibrium of the photoisomerization process can be quantified by several key parameters, including the quantum yield (Φ), the photostationary state (PSS) ratio, and the photolysis half-life (DT₅₀). These values are significantly influenced by the experimental conditions, particularly the solvent.

ParameterValueConditionsReference
Quantum Yield (Φ) of (E)→(Z) Isomerization 0.75 ± 0.08In n-heptane and isopropanol[1][2]
30-fold lower than in organic solventsIn aqueous solution[1][2]
Chemical Yield of (Z)→(E) Isomerization 0.95 ± 0.1In n-heptane and isopropanol[1][2]
Photostationary Equilibrium Ratio ([E]/[Z]) 2.0 ± 0.1In n-heptane/isopropanol[1][2]
Photodegradation Quantum Yield (Φ) of (E)-Azoxystrobin 0.073 ± 0.008In n-heptane and isopropanol[1][2]
Polychromatic Quantum Efficiencies (φ) of (E)-Azoxystrobin 5.42 x 10⁻³In water at pH 4.5
3.47 x 10⁻³In water at pH 7
3.06 x 10⁻³In water at pH 9
Photolysis Half-life (DT₅₀) in Water 8.7–13.9 daysAt pH 7

Experimental Protocols

A standardized workflow is essential for the accurate study of azoxystrobin photoisomerization. The following sections detail the methodologies for key experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare Azoxystrobin Solution (Known Concentration in Selected Solvent) Prep_Control Prepare Dark Control Prep_Solution->Prep_Control Irradiation Irradiate Solution (Controlled Light Source, e.g., Xenon Lamp) Prep_Solution->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC HPLC Analysis (Separate and Quantify E and Z Isomers) Sampling->HPLC Spectroscopy Spectroscopic Analysis (UV-Vis, NMR for Characterization) HPLC->Spectroscopy Kinetics Determine Reaction Kinetics HPLC->Kinetics Quantum_Yield Calculate Quantum Yield Kinetics->Quantum_Yield PSS Determine Photostationary State Kinetics->PSS G cluster_pathways Phototransformation Pathways E_Azoxystrobin (E)-Azoxystrobin Photoisomerization Photoisomerization ((E) -> (Z)) E_Azoxystrobin->Photoisomerization Photo_hydrolysis_ester Photo-hydrolysis (Methyl Ester) E_Azoxystrobin->Photo_hydrolysis_ester Photo_hydrolysis_nitrile Photo-hydrolysis (Nitrile Group) E_Azoxystrobin->Photo_hydrolysis_nitrile Cleavage_double_bond Cleavage of Acrylate Double Bond E_Azoxystrobin->Cleavage_double_bond Cleavage_ether Photohydrolytic Ether Cleavage E_Azoxystrobin->Cleavage_ether Oxidative_cleavage Oxidative Cleavage of Acrylate Double Bond E_Azoxystrobin->Oxidative_cleavage

References

The Unseen Isomer: An In-depth Technical Guide on the Role of (Z)-Azoxystrobin as a Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin (B1666510), a broad-spectrum strobilurin fungicide, is a cornerstone of modern agriculture. Its efficacy is primarily attributed to the (E)-isomer, the dominant form in commercial formulations. However, environmental transformation processes, principally photoisomerization, lead to the formation of the (Z)-isomer, a significant degradation product. This technical guide provides a comprehensive overview of the formation, environmental fate, toxicological profile, and analytical determination of (Z)-Azoxystrobin. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support researchers, scientists, and drug development professionals in understanding the environmental and biological implications of this often-overlooked isomer. A notable data gap exists in the public domain concerning the specific ecotoxicology of this compound, with much of the available information pertaining to the parent compound, which is predominantly the (E)-isomer.

Formation of this compound: A Product of Environmental Transformation

The primary pathway for the formation of this compound is the photoisomerization of the biologically active (E)-isomer upon exposure to sunlight.[1] This conversion is a critical factor in the environmental persistence and overall fungicidal activity of azoxystrobin applications.

The degradation of azoxystrobin is not limited to isomerization. Other significant degradation pathways include hydrolysis of the methyl ester group to form azoxystrobin acid, and cleavage of the ether linkages between the aromatic rings.[2][3]

G E_Azoxystrobin (E)-Azoxystrobin (Active Ingredient) Z_Azoxystrobin This compound (Degradation Product) E_Azoxystrobin->Z_Azoxystrobin Photoisomerization (Sunlight) Azoxystrobin_Acid Azoxystrobin Acid E_Azoxystrobin->Azoxystrobin_Acid Hydrolysis Other_Degradates Other Degradation Products E_Azoxystrobin->Other_Degradates Cleavage of Ether Linkages

Figure 1: Degradation pathways of (E)-Azoxystrobin.

Quantitative Data on Toxicological Effects

A significant challenge in assessing the specific risk of this compound is the scarcity of toxicological data for the isolated isomer. Most studies are conducted with technical-grade azoxystrobin, which is predominantly the (E)-isomer. The following tables summarize the available data for azoxystrobin, providing a critical reference while highlighting the need for isomer-specific research.

Table 1: Acute Toxicity of Azoxystrobin to Non-Target Organisms

SpeciesEndpointValueReference
Rat (oral)LD50>5000 mg/kg bw[4][5]
Rat (dermal)LD50>2000 mg/kg bw[4][5]
Rat (inhalation)LC50 (4h)0.7 mg/L[4]
Rainbow trout (Oncorhynchus mykiss)LC50 (96h)1.76 mg/L[6]
Carp (Cyprinus carpio)LC50 (96h)4.2 mg/L[6]
Daphnia magna (water flea)EC50 (48h)0.83 mg/L[6]
Green algaeEC50 (72h)0.71 - 2.2 mg/L[6]
EarthwormLC50>1000 mg/kg[6]
Honeybee (oral and contact)LD50>200 µ g/bee [6]

Table 2: Chronic Toxicity of Azoxystrobin to Aquatic Organisms

SpeciesEndpointValueReference
Daphnia magnaNOEC (21 days)0.044 mg/L[1]
CopepodsNOEC1 µg/L[7]

Mechanism of Action and Cellular Signaling Pathways

The primary mode of action for azoxystrobin is the inhibition of mitochondrial respiration by blocking the Qo site of the cytochrome bc1 complex (Complex III).[8] This disruption of the electron transport chain leads to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cellular apoptosis through various signaling pathways.

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I, II, III, IV) CytC Cytochrome c ETC->CytC ROS ROS ETC->ROS Increased Production ATP_Synthase ATP Synthase CytC->ATP_Synthase ATP ATP ATP_Synthase->ATP Azoxystrobin This compound Azoxystrobin->ETC Inhibits Complex III (Qo site) G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway ROS Increased ROS (Oxidative Stress) p38 p38 ROS->p38 JNK JNK ROS->JNK ERK ERK ROS->ERK PI3K PI3K ROS->PI3K Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK Activation JNK->Apoptosis_MAPK Activation ERK->Apoptosis_MAPK Inhibition AKT AKT PI3K->AKT Inhibition Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K Inhibition G start Sample Collection (e.g., Soil, Water, Formulation) extraction Extraction start->extraction cleanup Clean-up (e.g., SPE, LLE) extraction->cleanup analysis Instrumental Analysis (HPLC or GC-MS) cleanup->analysis quantification Data Analysis & Quantification analysis->quantification end Result Reporting quantification->end

References

An In-depth Technical Guide to the Fungicidal Action Signaling Pathway of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a potent inhibitor of fungal mitochondrial respiration. This technical guide provides a comprehensive overview of the core signaling pathway of its fungicidal action. The primary mechanism involves the specific inhibition of the cytochrome bc1 complex (Complex III) at the Quinone outside (Qo) site, leading to a cascade of cellular events that culminate in fungal cell death. This document details the molecular interactions, downstream signaling events, quantitative efficacy data, and key experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain (ETC), a critical process for cellular energy production in the form of adenosine (B11128) triphosphate (ATP).

1.1. Molecular Target and Binding

The specific molecular target of this compound is the cytochrome bc1 complex , also known as Complex III, a multi-subunit enzyme embedded in the inner mitochondrial membrane.[1][2] Azoxystrobin is classified as a Quinone outside Inhibitor (QoI) because it binds to the Qo site on cytochrome b, a key catalytic subunit of Complex III.[1][3] This binding is highly specific and occurs at the same site where the natural substrate, ubiquinol (B23937) (Coenzyme Q10), would normally bind to transfer electrons.[1]

1.2. Interruption of the Electron Transport Chain

By occupying the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[2][4] This blockage effectively halts the flow of electrons through the latter stages of the ETC. The interruption of this critical step has two immediate and profound consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthase to produce ATP. By halting electron flow, Azoxystrobin dissipates this proton motive force, leading to a rapid and severe depletion of cellular ATP.[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons at Complex III, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species.[6][7]

Downstream Signaling and Cellular Consequences

The initial inhibition of mitochondrial respiration by this compound triggers a cascade of downstream signaling events that ultimately lead to programmed cell death (apoptosis).

2.1. ATP Depletion and Energy Crisis

The drastic reduction in intracellular ATP levels plunges the fungal cell into an energy crisis, compromising essential cellular processes that are dependent on this energy currency.[4][8] This includes a halt to mycelial growth and spore germination, which are energy-intensive processes.[3]

2.2. Oxidative Stress and ROS-Induced Apoptosis

The surge in ROS production induces a state of severe oxidative stress within the fungal cell.[6][7] This oxidative stress is a key trigger for the initiation of the apoptotic pathway. The signaling cascade from ROS generation to apoptosis in fungi involves several key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): High levels of ROS can induce damage to the mitochondrial membranes, leading to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.[9]

  • Metacaspase Activation: In fungi, the apoptotic cascade is often mediated by metacaspases, which are distant relatives of the caspases found in animals. Released cytochrome c can trigger the activation of these metacaspases.[9]

  • Execution of Apoptosis: Activated metacaspases then orchestrate the final stages of apoptosis, which include DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies, ultimately leading to cell death.[6][9]

The following diagram illustrates the signaling pathway of this compound's fungicidal action:

Azoxystrobin_Signaling_Pathway cluster_inhibition Mitochondrial Inhibition cluster_downstream Downstream Cellular Events AZ This compound Qo Qo site of Cytochrome bc1 Complex AZ->Qo Binds to and inhibits ETC Electron Transport Chain (Ubiquinol -> Cytochrome c1) Qo->ETC Blocks electron transfer ATP_depletion ATP Depletion ETC->ATP_depletion Disrupts proton gradient ROS Increased ROS Production (Superoxide) ETC->ROS Causes electron leakage Energy_crisis Energy Crisis (Inhibition of Growth & Spore Germination) ATP_depletion->Energy_crisis Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cell_death Fungal Cell Death Energy_crisis->Cell_death Apoptosis Apoptosis Oxidative_stress->Apoptosis Triggers Apoptosis->Cell_death Complex_III_Assay_Workflow start Start prep_mito Isolate Fungal Mitochondria start->prep_mito prep_reagents Prepare Assay Buffer, Cytochrome c, and This compound start->prep_reagents mix Prepare Reaction Mixture in Cuvette prep_mito->mix prep_reagents->mix incubate Add this compound & Incubate mix->incubate initiate Initiate Reaction with Decylubiquinol incubate->initiate measure Measure Absorbance at 550 nm over Time initiate->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze end End analyze->end Seahorse_Assay_Workflow start Start seed_cells Seed Fungal Cells in XF Plate start->seed_cells hydrate_cartridge Hydrate Sensor Cartridge with Calibrant start->hydrate_cartridge prep_assay Prepare Assay Medium & Incubate Cell Plate seed_cells->prep_assay load_compounds Load this compound & Inhibitors into Cartridge hydrate_cartridge->load_compounds run_assay Calibrate Cartridge & Run Seahorse XF Assay prep_assay->run_assay load_compounds->run_assay analyze_data Analyze OCR Data run_assay->analyze_data end End analyze_data->end

References

The Environmental Fate of Azoxystrobin Isomers: A Technical Guide to Persistence and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental persistence and degradation of azoxystrobin (B1666510), a broad-spectrum strobilurin fungicide. Particular focus is given to its geometric isomers, the biologically active (E)-isomer and the less active (Z)-isomer, detailing the abiotic and biotic transformation pathways that govern their fate in the environment. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of degradation pathways and experimental workflows to support research and development in this field.

Abiotic Degradation: The Influence of Light and Water

The primary abiotic degradation pathways for azoxystrobin in the environment are photolysis and hydrolysis. These processes are critical in the transformation of the parent compound and the interconversion of its isomers.[1][2]

Photodegradation

Photolysis is a major route of transformation for azoxystrobin, leading to the isomerization of the biologically active (E)-isomer to the less active (Z)-isomer, as well as further degradation into various photoproducts.[1][3] The (E)-isomer is the predominant form in commercial formulations, but its conversion to the (Z)-isomer under environmental light exposure is a significant factor affecting its efficacy and persistence.[1][4] The photochemical reactivity of azoxystrobin is enhanced in less polar environments, suggesting that this process is particularly significant on the surface of crop leaves.[3][5]

Phototransformation of azoxystrobin in aqueous solutions proceeds through several parallel pathways, including:

  • Photo-isomerization from the (E) to the (Z) isomer.[6][7]

  • Photo-hydrolysis of the methyl ester and nitrile groups.[6][7]

  • Cleavage of the acrylate (B77674) double bond.[6][7]

  • Photohydrolytic ether cleavage between the aromatic rings to form a phenol.[6][7]

  • Oxidative cleavage of the acrylate double bond.[6][7]

Hydrolysis

Hydrolysis contributes to the degradation of azoxystrobin, with the primary reaction being the cleavage of the methyl ester group to form azoxystrobin acid (R234886).[8][9] This metabolite is more water-soluble and mobile in soil than the parent compound.[8][10]

Biotic Degradation: The Role of Microorganisms

Microbial activity is a key driver of azoxystrobin degradation in soil.[2] Several bacterial strains have been identified that can utilize azoxystrobin as a carbon source, leading to its breakdown.[11] For instance, the bacterial strain Ochrobactrum anthropi SH14 has been shown to degrade 86.3% of a 50 µg·mL⁻¹ azoxystrobin solution in a mineral salt medium within five days.[11] Bioaugmentation of soil with this strain significantly reduced the half-life of azoxystrobin.[11]

The degradation of azoxystrobin in soil is influenced by factors such as temperature and microbial populations.[2][12] While the parent compound is relatively immobile in soil, its primary degradation product, azoxystrobin acid, is more mobile and has the potential to leach into groundwater.[10] Studies have shown that while azoxystrobin can have some effects on soil fungal communities, bacterial diversity is often unaffected.[13][14]

Quantitative Data on Azoxystrobin Degradation

The following tables summarize key quantitative data on the degradation and persistence of azoxystrobin and its isomers from various studies.

Table 1: Photodegradation and Photoisomerization of Azoxystrobin

ParameterValueConditionsReference
Photoisomerization Quantum Yield ((E) to (Z))0.75 ± 0.08In n-heptane and isopropanol (B130326)[3][5]
Photodegradation Quantum Yield ((E)-isomer)0.073 ± 0.008In n-heptane and isopropanol[3][5]
Photoisomerization Chemical Yield ((Z) to (E))0.95 ± 0.1In n-heptane and isopropanol[3][5]
Photostationary Equilibrium Ratio ([E]/[Z])2.0 ± 0.1In n-heptane and isopropanol[3][5]
Polychromatic Quantum Efficiency (pH 4.5)5.42 x 10⁻³Aqueous solution[6][7]
Polychromatic Quantum Efficiency (pH 7)3.47 x 10⁻³Aqueous solution[6][7]
Polychromatic Quantum Efficiency (pH 9)3.06 x 10⁻³Aqueous solution[6][7]

Table 2: Biodegradation of Azoxystrobin

Organism/SystemDegradationTimeInitial ConcentrationReference
Ochrobactrum anthropi SH1486.3%5 days50 µg·mL⁻¹[11][15]
Ochrobactrum anthropi SH1489.1%5 days25 µg·mL⁻¹[11]
Ochrobactrum anthropi SH1478.5%5 days100 µg·mL⁻¹[11]
Ochrobactrum anthropi SH1471.7%5 days200 µg·mL⁻¹[11]
Soil Microcosm>60%21 daysNot specified[13][14]

Table 3: Half-life (DT50) of Azoxystrobin in Soil

Soil TypeTemperatureHalf-life (days)ConditionsReference
Andisol5°CNot specified, 64% degradation in 120 daysLaboratory incubation[12]
Andisol20°CNot specified, 70% degradation in 120 daysLaboratory incubation[12]
Andisol35°CNot specified, 78% degradation in 120 daysLaboratory incubation[12]
Not specifiedField conditions< 14 daysPhotodegradation[16]
Not specifiedDark aerobic conditions~8-12 weeks-[16]
Sterile Soil (with O. anthropi SH14)Not specified12.6Bioaugmentation[15]
Non-sterile Soil (with O. anthropi SH14)Not specified9.7Bioaugmentation[15]
Sterile Soil (control)Not specified108.3-[15]
Non-sterile Soil (control)Not specified75.3-[15]
General RangeNot specified14 days to 6 monthsDepending on soil parameters[8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Photolysis Study in Organic Solvents

This protocol is designed to investigate the photochemistry of azoxystrobin in non-polar environments, mimicking the surface of plant leaves.[1]

Objective: To determine the quantum yields of photoisomerization and photodegradation of azoxystrobin in organic solvents.

Materials:

  • (E)-azoxystrobin standard

  • n-heptane or isopropanol (HPLC grade)

  • Light source simulating sunlight (e.g., xenon arc lamp)

  • Quartz cuvettes

  • HPLC-DAD system

  • Actinometer (e.g., ferrioxalate)

Procedure:

  • Sample Preparation: Prepare a solution of (E)-azoxystrobin in the chosen organic solvent (n-heptane or isopropanol) at a known concentration.[1]

  • Irradiation: Irradiate the solution in a quartz cuvette using a light source that simulates natural sunlight.[1] Maintain a constant temperature during the experiment.

  • Analysis: At regular time intervals, withdraw aliquots of the solution and analyze them using an HPLC-DAD system to determine the concentrations of the (E) and (Z) isomers and any degradation products.

  • Quantum Yield Calculation: Determine the rate of light absorption by the molecule using a chemical actinometer. The quantum yield is then calculated by comparing the rate of transformation (isomerization or degradation) to the rate of light absorption.[1]

Water Photodegradation Study

This protocol is used to assess the photodegradation of azoxystrobin isomers in aqueous environments.[2]

Objective: To evaluate the rate and pathway of azoxystrobin photodegradation in water.

Materials:

  • (E)-azoxystrobin standard

  • Buffered aqueous solution (pH adjusted as required)

  • Light source simulating natural sunlight (e.g., xenon arc lamp)

  • Quartz reaction vessels

  • HPLC-MS/MS system

Procedure:

  • Solution Preparation: Prepare a solution of the test substance in a buffered aqueous solution at a relevant concentration.[2]

  • Irradiation: Expose the solution to a light source that simulates natural sunlight.[2]

  • Control Samples: Maintain control samples in the dark to assess abiotic hydrolysis.[2]

  • Sampling: Collect samples at various time points throughout the irradiation period.

  • Analysis: Analyze the samples using HPLC-MS/MS to identify and quantify the parent compound and its degradation products.[6][7]

Azoxystrobin Biodegradation in Liquid Culture

This protocol describes the method for studying the biodegradation of azoxystrobin by a specific microbial strain.[11]

Objective: To determine the degradation kinetics of azoxystrobin by an isolated bacterial strain.

Materials:

  • Isolated bacterial strain (e.g., Ochrobactrum anthropi SH14)

  • Mineral Salt Medium (MSM)

  • Azoxystrobin standard solution

  • Erlenmeyer flasks (250 mL)

  • Rotary shaker

  • HPLC system

Procedure:

  • Inoculum Preparation: Cultivate the bacterial strain on a suitable agar (B569324) medium. Transfer a single colony to a liquid medium and grow to a desired cell density (e.g., 1.0 × 10⁷ CFU·mL⁻¹).[11]

  • Experimental Setup: In 250-mL Erlenmeyer flasks, add 50 mL of sterilized MSM and azoxystrobin at various initial concentrations (e.g., 25, 50, 100, 200, and 400 µg·mL⁻¹).[11]

  • Inoculation: Inoculate the flasks with the prepared bacterial suspension. Non-inoculated flasks serve as controls.[11]

  • Incubation: Incubate the flasks on a rotary shaker (200 rpm) at a controlled temperature (e.g., 30°C) for a specified period (e.g., 5 days).[11]

  • Sampling and Analysis: At regular intervals, withdraw samples and analyze the concentration of azoxystrobin using HPLC.[11]

Analysis of Azoxystrobin and its Metabolites in Soil

This protocol outlines a method for the extraction and analysis of azoxystrobin and its metabolites from soil samples.[17]

Objective: To quantify the residues of azoxystrobin, its Z-isomer, and key metabolites in soil.

Materials:

Procedure:

  • Extraction: Extract a known weight of soil with a mixture of methanol and 1M hydrochloric acid (75:25 v/v) using vortexing and ultrasonication.[17]

  • Liquid-Liquid Partition: After centrifugation, take an aliquot of the extract and perform a liquid-liquid partition with acidified sodium chloride solution and dichloromethane.[17]

  • Concentration: Evaporate the combined dichloromethane extract to dryness.[17]

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for analysis by HPLC-MS/MS. For the analysis of certain metabolites by GC-MS, a derivatization step may be necessary.[17]

  • Quantification: Quantify the analytes by comparing the peak areas or heights from the sample with those of analytical standards.[17]

Visualizing Degradation and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the environmental fate of azoxystrobin.

Azoxystrobin_Degradation_Pathway cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Azoxystrobin_E (E)-Azoxystrobin Azoxystrobin_Z (Z)-Azoxystrobin Azoxystrobin_E->Azoxystrobin_Z Photoisomerization Photoproducts Various Photoproducts Azoxystrobin_E->Photoproducts Photodegradation Azoxystrobin_Acid Azoxystrobin Acid (R234886) Azoxystrobin_E->Azoxystrobin_Acid Hydrolysis Azoxystrobin_E_bio (E)-Azoxystrobin Metabolites Intermediate Metabolites Azoxystrobin_E_bio->Metabolites Microbial Action Mineralization CO2 + H2O Metabolites->Mineralization Further Degradation

Caption: Abiotic and biotic degradation pathways of (E)-azoxystrobin.

Experimental_Workflow_Soil_Analysis start Soil Sample Collection extraction Solvent Extraction (Methanol/HCl) start->extraction partition Liquid-Liquid Partition (Dichloromethane) extraction->partition evaporation Evaporation to Dryness partition->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS or GC-MS Analysis reconstitution->analysis quantification Data Quantification analysis->quantification end Results quantification->end

Caption: Workflow for the analysis of azoxystrobin residues in soil.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (Z)-Azoxystrobin in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of (Z)-Azoxystrobin in various formulations. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, ensuring reliable and accurate results for quality control and research purposes.

Introduction

Azoxystrobin (B1666510) is a broad-spectrum fungicide widely used in agriculture. The (Z)-isomer of Azoxystrobin is a related impurity that may be present in technical grade material and formulated products.[1] Accurate quantification of the active ingredient and its impurities is crucial for ensuring product quality, efficacy, and safety. The following protocols describe validated methods for the determination of this compound in formulations.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of Azoxystrobin. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Azoxystrobin in formulations.[2][3] It offers high precision and accuracy and can be used for the simultaneous determination of Azoxystrobin and its (Z)-isomer.[1]

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful method for Azoxystrobin analysis.[4][5] GC-MS provides high selectivity and sensitivity, making it suitable for residue analysis and impurity profiling.[6][7]

  • UV-Visible Spectrophotometry offers a simpler and more cost-effective approach for the determination of Azoxystrobin.[8][9] This method often involves a derivatization step to form a colored complex that can be measured spectrophotometrically.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different analytical methods used for this compound quantification.

Analytical MethodLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-DAD [1]> 0.999-0.3 µg/mL (for (Z)-isomer)97-103 (Azoxystrobin), 90-110 ((Z)-isomer)< 1
HPLC-UV [2]0.999--83.69 - 107.85-
GC-MS [6][7]> 0.990.01 mg/kg0.05 mg/kg85.2 - 98.2< 21.5
UV-Vis Spectrophotometry [8][9]-0.38 µg/mL1.26 µg/mL97.37 - 99.70-

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is suitable for the simultaneous determination of Azoxystrobin and its (Z)-isomer in suspension concentrate (SC) formulations.[1]

1. Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18 (5 μm, 250 mm x 3 mm internal diameter).[10]

  • Mobile Phase: Acetonitrile and water (80:20, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 255 nm.[2][3]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 25°C.[10]

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh about 50 mg of Azoxystrobin working standard and transfer to a 50 mL volumetric flask. Add 20 mL of diluent (mobile phase) and sonicate to dissolve. Dilute to volume with the diluent and mix.

  • Working Standard Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent and mix.[2]

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the formulation equivalent to 45 mg of Azoxystrobin into a 50 mL volumetric flask.

  • Add 5 mL of the internal standard solution (if used) and dilute to the mark with acetone. Mix well.[4]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify Azoxystrobin and this compound based on their retention times and peak areas compared to the standards.

Protocol 2: Gas Chromatography (GC-FID)

This method is based on the CIPAC Method 571/TC/M for the determination of Azoxystrobin in technical material.[5]

1. Instrumentation and Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[4]

  • Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 µm film thickness.[4]

  • Oven Temperature Program: Initial 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C, hold for 4 min.[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 300°C.[4]

  • Carrier Gas (Helium): 1.5 mL/min.[4]

  • Injection Volume: 1 µL.[4]

2. Preparation of Solutions:

  • Internal Standard Solution: Accurately weigh 0.1 g of Dibutyl phthalate (B1215562) (DBP) into a 100 mL volumetric flask and dilute to volume with Acetone.[4]

  • Standard Solution: Weigh 45 mg of Azoxystrobin standard into a 50 mL volumetric flask, add 5 mL of the internal standard solution, and dilute to the mark with Acetone.[4]

  • Sample Solution: Weigh a sample equivalent to 45 mg of Azoxystrobin into a 50 mL volumetric flask, add 5 mL of the internal standard solution, and dilute to the mark with Acetone.[4]

3. Analysis:

  • Inject the standard and sample solutions into the GC.

  • The retention time for Azoxystrobin is approximately 17.1 minutes.[4]

  • Calculate the percentage of the active ingredient using the internal standard method.[4]

Protocol 3: UV-Visible Spectrophotometry

This method involves the derivatization of Azoxystrobin to form a colored complex for spectrophotometric measurement.[8][9]

1. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Shimadzu, UV-1800).[8]

2. Reagents:

  • Azoxystrobin Standard Solution (300 µg/mL): Dissolve 3 x 10⁻⁴ g of Azoxystrobin in 20 mL of methanol (B129727) and dilute to 100 mL with methanol.[8]

  • Hydroxylamine (B1172632) Hydrochloride Solution (0.25 mol/L): Dissolve 1.75 g of hydroxylamine hydrochloride in 30 mL of methanol and dilute to 100 mL with methanol.[8]

  • Sodium Hydroxide Solution (2 mol/L). [8]

  • Ferric Chloride Solution (5%). [8]

  • Hydrochloric Acid (5 mol/L). [8]

3. Procedure:

  • To 3 mL of the Azoxystrobin standard or sample solution, add 1 mL of 0.25 mol/L hydroxylamine hydrochloride and 0.4 mL of 2 mol/L NaOH solution.

  • Allow the reaction to proceed for 2 minutes.[8]

  • Add 2 mL of 5 mol/L hydrochloric acid and 0.4 mL of 5% FeCl₃ solution.[8]

  • Measure the absorbance of the resulting reddish-brown complex at 513 nm.[8]

4. Quantification:

  • Construct a calibration curve using standard solutions of known concentrations.

  • Determine the concentration of Azoxystrobin in the sample from the calibration curve. The Beer-Lambert law is obeyed in the concentration range of 1-12 µg/mL.[8]

Workflow Diagrams

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolving Dissolve in Solvent Weighing->Dissolving Dilution Dilute to Final Volume Dissolving->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for HPLC analysis of Azoxystrobin.

Analytical_Workflow_GC cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard InternalStd Add Internal Standard Weighing->InternalStd Dilution Dilute to Final Volume InternalStd->Dilution Injection Inject into GC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for GC analysis of Azoxystrobin.

Analytical_Workflow_UV_Vis cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_measurement Spectrophotometric Measurement Weighing Weigh Sample/ Standard Dissolving Dissolve in Methanol Weighing->Dissolving Reagents Add Derivatizing Reagents Dissolving->Reagents Incubation Reaction Incubation Reagents->Incubation Absorbance Measure Absorbance at 513 nm Incubation->Absorbance Quantification Quantification via Calibration Curve Absorbance->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for UV-Vis analysis of Azoxystrobin.

References

Application Note: HPLC-DAD Protocol for the Simultaneous Analysis of Azoxystrobin and its (Z)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the simultaneous qualitative and quantitative analysis of azoxystrobin (B1666510) and its process-related impurity, the (Z)-isomer. This method is crucial for the quality control of azoxystrobin in technical materials and formulated products. The described protocol offers a simple, precise, accurate, and selective analytical solution for researchers, scientists, and professionals in the agrochemical and drug development industries.

Introduction

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its fungicidal activity is primarily attributed to the (E)-isomer, which inhibits mitochondrial respiration in fungi.[2] During the synthesis of azoxystrobin, a certain amount of the less active (Z)-isomer is formed as an impurity.[3] Regulatory bodies often impose strict limits on the levels of such impurities in pesticide formulations. Therefore, a reliable analytical method for the simultaneous determination of both isomers is essential for quality assurance and regulatory compliance. This document provides a detailed protocol for the separation and quantification of azoxystrobin and its (Z)-isomer using HPLC-DAD.

Experimental Protocol

This protocol is intended as a guide and may require optimization for specific laboratory instruments and sample matrices.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Column: A reverse-phase C18 column is recommended. A common specification is a Zorbax SB-C18, 5 µm, 250 mm x 3 mm internal diameter, or equivalent.[4]

  • Data Acquisition and Processing: Chromatography software for data collection and analysis (e.g., ChemStation).[3]

  • Reagents and Standards:

    • Azoxystrobin analytical standard (purity >99%)

    • (Z)-Azoxystrobin analytical standard (purity >99%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (ultrapure or HPLC grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)

Preparation of Standard and Sample Solutions
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of azoxystrobin and this compound standards in separate 10 mL volumetric flasks using acetonitrile as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation:

    • For suspension concentrate (SC) formulations, accurately weigh a portion of the formulation equivalent to approximately 10 mg of azoxystrobin into a 10 mL volumetric flask.

    • Dissolve the sample in methanol and sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC-DAD Conditions

The following table summarizes the recommended starting conditions for the chromatographic analysis.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL
Column Temperature 25 °C[4]
Detection Wavelength 255 nm[5][6]
Run Time Approximately 15 minutes[5]

Quantitative Data Summary

The performance of the method should be validated according to standard guidelines (e.g., SANCO/3030/99 rev. 5).[3] The following table summarizes typical performance data for this type of analysis.

ParameterAzoxystrobinThis compound
Recovery 97–103%[3][5]90–110%[3][5]
Repeatability (RSDr) < 1%[3]< 1%[3]
Limit of Quantification (LOQ) -0.3 µg/mL[3][5]
Linearity (r²) > 0.999[6]> 0.999

RSDr: Relative Standard Deviation for repeatability

Experimental Workflow

The following diagram illustrates the logical workflow for the simultaneous analysis of azoxystrobin and its (Z)-isomer.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Azoxystrobin & (Z)-Isomer) inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample Solution (Weigh, Dissolve, Sonicate, Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) hplc_setup->inject_standards hplc_setup->inject_sample peak_integration Peak Identification & Integration (Based on Retention Time) inject_standards->peak_integration inject_sample->peak_integration quantification Quantification (Using Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-DAD analysis of azoxystrobin and its (Z)-isomer.

Conclusion

The HPLC-DAD method described in this application note is a robust and reliable technique for the simultaneous determination of azoxystrobin and its (Z)-isomer. The method is simple, accurate, and precise, making it well-suited for routine quality control analysis in the agrochemical industry. The provided protocol and performance data can serve as a valuable starting point for method implementation and validation in various laboratory settings.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1][2][3][4] Specifically, azoxystrobin (B1666510) binds to the quinol outer binding site (Qo site) of the cytochrome b-c1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1][2][4] This binding action blocks the transfer of electrons, thereby inhibiting the synthesis of ATP, the essential energy currency of the cell.[2] The disruption of energy production ultimately leads to the cessation of fungal growth, spore germination, and other vital cellular processes.[2][3]

These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound by establishing its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The methodology is based on the widely accepted broth microdilution method, conforming to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Mechanism of Action of this compound

The fungicidal activity of this compound stems from its ability to disrupt the mitochondrial respiratory chain, a critical pathway for ATP production in fungi.

Azoxystrobin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- H_out H+ ComplexI->H_out H+ pump ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome b-c1 Complex (Complex III) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->H_out H+ pump ComplexIV Complex IV CytochromeC->ComplexIV e- ComplexIV->H_out O2 -> H2O ComplexIV->H_out H+ pump ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi H_in H+ H_out->ATPSynthase Proton Motive Force Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits e- transfer at Qo site

Caption: this compound's inhibition of the fungal mitochondrial respiratory chain.

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, adapted from CLSI document M38-A2.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85% NaCl) with 0.05% Tween 20

  • Fungal isolates (e.g., Aspergillus niger, Alternaria alternata)

  • Sterile, 96-well U-bottom microtiter plates

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator (35°C)

Procedure

1. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder.
  • Dissolve in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

2. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident.
  • Harvest conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface.
  • Transfer the suspension to a sterile tube and let the heavy particles settle for 3-5 minutes.
  • Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.[8][9] This will be the working inoculum suspension.

3. Preparation of Microtiter Plates:

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.
  • Prepare a working solution of Azoxystrobin in RPMI 1640 at twice the highest desired final concentration. Add 200 µL of this solution to well 1.[10]
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[10]
  • Well 11 will serve as a drug-free growth control, and well 12 will be the sterility control (uninoculated medium).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.[10] This brings the final volume in these wells to 200 µL and halves the drug concentration.
  • The final concentration of the inoculum in each well should be approximately 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.
  • Seal the plates and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

5. MIC Determination:

  • Following incubation, visually inspect the wells for fungal growth.
  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free control well.[11]

Experimental Workflow

experimental_workflow start Start prep_azoxy Prepare this compound Stock Solution in DMSO start->prep_azoxy prep_inoculum Prepare Fungal Inoculum (0.4-5 x 10^4 CFU/mL) start->prep_inoculum prep_plate Prepare 96-Well Plate with Serial Dilutions prep_azoxy->prep_plate inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the in vitro antifungal assay of this compound.
Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro antifungal activity of this compound against various fungal species, as reported in the literature. The values are presented as the effective concentration required to inhibit 50% of growth (EC₅₀) or the Minimum Inhibitory Concentration (MIC).

Fungal SpeciesAssay TypeReported Value (µg/mL)Reference
Alternaria alternataMycelial Growth InhibitionEC₅₀: 1.86[12]
Uncinula necator (baseline)ED₅₀Mean: 0.0097[13]
Candida albicansMTT MicrodilutionIC₅₀: >125 (example data)[14]
Aspergillus nigerMTT MicrodilutionIC₅₀: >125 (example data)[14]

Note: The efficacy of azoxystrobin can vary significantly between different fungal species and even between isolates of the same species. The data presented here are for illustrative purposes, and researchers should establish baseline sensitivity for their specific isolates.

Conclusion

The broth microdilution method is a reliable and standardized approach for evaluating the in vitro antifungal activity of this compound.[15] Adherence to established protocols, such as those provided by the CLSI, is crucial for obtaining reproducible and comparable results.[5][16] Understanding the MIC of this compound against target fungal pathogens is a critical step in both agricultural applications and the development of new antifungal therapies. Furthermore, knowledge of its mechanism of action aids in designing effective resistance management strategies.[2]

References

Application Notes and Protocols for (Z)-Azoxystrobin in Mango Anthracnose Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthracnose, caused by the fungal pathogen Colletotrichum gloeosporioides, is a major pre- and post-harvest disease of mango (Mangifera indica L.) worldwide, leading to significant yield losses.[1][2] The disease manifests on leaves, panicles, and fruits, causing blossom blight, fruit rot, and reducing overall fruit quality.[3] (Z)-Azoxystrobin, a broad-spectrum systemic fungicide belonging to the strobilurin class, has demonstrated significant efficacy in controlling mango anthracnose.[1][4] This document provides detailed application notes and standardized protocols for conducting field studies to evaluate the efficacy of this compound against mango anthracnose.

Mechanism of Action

This compound inhibits fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][4][5] This binding blocks electron transfer, which disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The subsequent energy deficit leads to the inhibition of spore germination and mycelial growth, and ultimately cell death in the target fungus.[4][5]

cluster_0 Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Fungal Cell Death Fungal Cell Death Azoxystrobin This compound Azoxystrobin->ComplexIII Inhibits at Qo site start Field Trial Initiation design Experimental Design (Randomized Block Design) start->design treatments Treatment Allocation - this compound concentrations - Positive Control - Negative Control design->treatments application Fungicide Application (Flowering to Fruit Set) treatments->application assessment Disease Assessment (Pre- and Post-Treatment) application->assessment Spray Intervals (7-15 days) yield_phyto Yield & Phytotoxicity Data Collection application->yield_phyto At Harvest rating Disease Rating (0-5 Scale) & PDI Calculation assessment->rating analysis Data Analysis rating->analysis yield_phyto->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

research formulation of (Z)-Azoxystrobin for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of (Z)-Azoxystrobin, a strobilurin fungicide. This document outlines its physicochemical properties, stability, mechanism of action, and detailed protocols for its preparation and use in in vitro experiments.

Physicochemical Properties

This compound is the geometric isomer of the more common and biologically active (E)-Azoxystrobin.[1] While much of the available data does not differentiate between the isomers, the following tables summarize the known properties of Azoxystrobin, which serve as a crucial reference.

Table 1: General Physicochemical Properties of Azoxystrobin

PropertyValueReference(s)
IUPAC Name methyl (2Z)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate[1]
CAS Number 143130-94-3[1][2]
Molecular Formula C₂₂H₁₇N₃O₅[1]
Molecular Weight 403.39 g/mol [1][3]
Physical Appearance White to beige solid[1][4]
Melting Point 116 °C[1][3]
Density 1.33 - 1.34 g/cm³[1][2]
Vapor Pressure 8.3 x 10⁻¹³ mm Hg at 25 °C[1][3]
log Kow 2.50 at 20 °C[1][3]

Table 2: Solubility of Azoxystrobin

SolventSolubility (g/L at 20 °C)Reference(s)
Water 0.0067[1]
Hexane 0.057[1][3]
n-Octanol 1.4[1][3]
Methanol 20[1][3]
Toluene 55[1][3]
Acetone 86[1][3]
Ethyl Acetate 130[1][3]
Acetonitrile (B52724) 340[1][3]
Dichloromethane 400[1][3]

Stability and Storage

The stability of Azoxystrobin in solution is primarily influenced by pH, light, and temperature.

  • pH: Azoxystrobin is stable in neutral to acidic aqueous solutions (pH 4-7). Hydrolysis can occur under alkaline conditions (pH > 7).

  • Light: Exposure to light, particularly UV radiation, can cause the photoisomerization of the biologically active (E)-isomer to the less active (Z)-isomer.[1] Therefore, solutions should always be protected from light.

  • Temperature: While chemically stable for at least 14 days at 54°C in certain formulations, elevated temperatures can increase the rate of degradation.[3]

Storage Recommendations:

  • Solid Form: Store at 0-6°C in a dry, dark place.

  • Stock Solutions: Prepare in a suitable organic solvent like acetonitrile or DMSO. Aliquot and store in amber glass vials or containers wrapped in aluminum foil at -20°C for long-term use (up to 1 year) or at 4°C for short-term use.

  • Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment from the frozen stock to ensure concentration accuracy and stability.

Mechanism of Action

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[5] Its primary target is the cytochrome bc₁ complex (Complex III) within the mitochondrial electron transport chain.[5][6][7]

  • Inhibition of Electron Transport: Azoxystrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the Complex III.[1][7] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c₁.[7]

  • Disruption of ATP Synthesis: The blockage of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane. This disrupts the proton gradient necessary for ATP synthase to produce ATP, the cell's main energy source.[5][6][7]

  • Increased Oxidative Stress: The inhibition of Complex III leads to an accumulation of electrons upstream, resulting in the increased production of reactive oxygen species (ROS).[7][8]

  • Induction of Apoptosis: The combination of ATP depletion and high levels of oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis.[7][8]

This cascade of events effectively inhibits fungal spore germination and mycelial growth, leading to cell death.[1][9]

Azoxystrobin Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular Cellular Effects AZ This compound ComplexIII Cytochrome bc1 Complex (Complex III) AZ->ComplexIII Binds to Qo site ETC Electron Transport Chain ComplexIII->ETC Proton_Gradient Proton Gradient ETC->Proton_Gradient Establishes ETC->Proton_Gradient Disrupted ROS Reactive Oxygen Species (ROS) ETC->ROS Increases Production ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives ATP_Depletion ATP Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis ATP_Depletion->Apoptosis Growth_Inhibition Inhibition of Spore Germination & Mycelial Growth Apoptosis->Growth_Inhibition

Caption: Signaling pathway of this compound-induced cell death.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to prepare aqueous working solutions.

Materials:

  • This compound powder (MW: 403.39 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile deionized water or appropriate sterile buffer (e.g., PBS, pH 7.4)

  • Sterile, light-protecting microcentrifuge tubes or vials (e.g., amber glass)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

A. Preparation of 10 mM Stock Solution:

  • Accurately weigh 4.03 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile, light-protected vial.

  • Add 1.0 mL of sterile DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

B. Preparation of Aqueous Working Solutions:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the desired sterile aqueous medium (e.g., cell culture medium, buffer) to achieve the final working concentrations.

  • Important: Ensure the final concentration of the DMSO solvent in the working solution is minimal (typically ≤ 0.5% v/v) to avoid solvent-induced effects on the experimental system.

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration treatment group.

  • Use the freshly prepared working solutions immediately for the experiment.

This protocol outlines a method to determine the efficacy of this compound against a fungal pathogen by measuring the inhibition of mycelial growth on an amended agar (B569324) medium.

Materials:

  • This compound working solutions (prepared as in Protocol 1)

  • Pure culture of the test fungus on Potato Dextrose Agar (PDA)

  • Sterile PDA medium, molten and cooled to 45-50°C

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator set to the optimal growth temperature for the test fungus

  • Parafilm

  • Ruler or calipers

Experimental Workflow:

Antifungal Assay Workflow start Start prep_media Prepare sterile molten PDA start->prep_media amend_media Amend PDA with This compound working solutions prep_media->amend_media pour_plates Pour amended PDA into petri dishes amend_media->pour_plates inoculate Inoculate plates with fungal mycelial plugs pour_plates->inoculate incubate Seal and incubate plates inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate Percent Inhibition and determine EC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the in vitro antifungal susceptibility assay.

Procedure:

  • Prepare Amended Media:

    • Label sterile petri dishes for each concentration of this compound to be tested (e.g., 0, 0.1, 1, 5, 10 µg/mL) and for the vehicle control (DMSO only).[9][10] Perform at least three replicates for each treatment.

    • To a sterile container of molten PDA (cooled to 45-50°C), add the appropriate volume of the this compound working solution or DMSO (for the control) to achieve the desired final concentration. Mix gently but thoroughly to ensure even distribution.

    • Immediately pour approximately 20 mL of the amended PDA into the corresponding labeled petri dishes.

    • Allow the agar to solidify completely at room temperature in a sterile environment.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing, pure fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation:

    • Seal the petri dishes with Parafilm.

    • Incubate the plates in the dark at the optimal growth temperature for the fungus.

    • Incubate until the mycelial growth in the control plates has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the colony in the control group

        • T = Average diameter of the colony in the treatment group

    • The data can be used to determine the Effective Concentration that inhibits 50% of growth (EC₅₀) by plotting the percent inhibition against the log of the concentration and performing a dose-response analysis.[10][11]

References

Application Notes and Protocols for Studying Mitochondrial Respiration Inhibition with (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mode of action is the potent and specific inhibition of mitochondrial respiration.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to study the effects of this compound on mitochondrial function. The methodologies described herein are essential for toxicological assessment, mechanistic studies, and the exploration of its potential therapeutic applications.

This compound targets the cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain (ETC) in mitochondria.[1][4] It binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of Complex III.[1][2] This binding event obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, effectively halting the flow of electrons through the ETC.[1] The consequences of this inhibition are a disruption of the proton gradient across the inner mitochondrial membrane, leading to a sharp decline in ATP synthesis and an increase in the production of reactive oxygen species (ROS), which can trigger oxidative stress and induce apoptosis.[1][5][6]

Data Presentation: Quantitative Effects of this compound

The inhibitory potency of this compound has been quantified across various organisms and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Organism/Cell LineAssay TypeIC50 ValueReference
Fungal Species
Saccharomyces cerevisiaeComplex III Activity0.009 µM[1]
Sclerotinia sclerotiorumMycelial Growth0.1127 - 0.6163 µg/mL[7]
Mammalian Mitochondria & Cells
Bovine heart mitochondriaComplex III Activity0.005 µM[1]
Human HepG2 cellsComplex III Activity2.5 µM[1]
Human HepG2 cellsCell Viability (Resazurin assay, 24h)231.2 µM[6]
Human HepG2 cellsCell Viability (MTT assay, 24h)206.1 µM[6]
Rat L6 myotubesComplex III Activity~5 µM[1]
Primary Cortical NeuronsCell Viability (24 hours)30 µM[2][8]
Primary Cortical NeuronsCell Viability (7 days)10 µM[2][8]
CAL27 (Oral Squamous Carcinoma)Cell Viability (CCK8, 24 hours)4.4 µg/mL[2][9]
SCC15 (Oral Squamous Carcinoma)Cell Viability (CCK8, 24 hours)7.82 µg/mL[9]

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial Complex III by this compound initiates a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the effects of this compound.

cluster_0 Mitochondrial Disruption cluster_1 Cellular Consequences Azoxystrobin (B1666510) This compound ComplexIII Mitochondrial Complex III (Cytochrome bc1) Azoxystrobin->ComplexIII Inhibits ETC Disruption of Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Synthesis ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Signaling pathway of this compound-induced mitochondrial dysfunction.

cluster_workflow Experimental Workflow cluster_assays Functional Assays start Cell Culture / Mitochondrial Isolation treatment Treatment with this compound (Dose-response and Time-course) start->treatment ocr Oxygen Consumption Rate (Seahorse / HRR) treatment->ocr mmp Mitochondrial Membrane Potential (TMRM) treatment->mmp ros_assay Mitochondrial ROS (MitoSOX) treatment->ros_assay atp_assay ATP Production treatment->atp_assay viability Cell Viability (MTT / CCK8) treatment->viability analysis Data Analysis and Interpretation ocr->analysis mmp->analysis ros_assay->analysis atp_assay->analysis viability->analysis

General experimental workflow for assessing azoxystrobin effects.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a key tool for assessing mitochondrial respiration in real-time. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to determine key parameters of mitochondrial function.[1][10]

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)

  • Appropriate cell line or isolated mitochondria

  • Culture medium and Seahorse XF assay medium

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour. Treat the cells with various concentrations of this compound.

  • Seahorse XF Analysis: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. This involves the sequential injection of:

    • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration and proton leak.[11]

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]

High-Resolution Respirometry (HRR) for Isolated Mitochondria or Permeabilized Cells

HRR provides a detailed assessment of mitochondrial function. A Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol can be employed to investigate the specific effects on different respiratory states.[2]

Materials:

  • Oroboros Oxygraph-2k or similar high-resolution respirometer

  • Isolated mitochondria or permeabilized cells

  • Respiration medium (e.g., MiR05)

  • This compound

  • Substrates (e.g., pyruvate, malate, succinate)

  • Inhibitors (e.g., oligomycin, rotenone, antimycin A)

Protocol:

  • Calibration: Calibrate the oxygen sensors of the respirometer.

  • Sample Addition: Add the mitochondrial or permeabilized cell suspension to the chambers containing pre-warmed respiration medium.[2]

  • ROUTINE Respiration: Measure the basal oxygen consumption rate of the intact or permeabilized cells.[2]

  • LEAK Respiration: Add oligomycin to inhibit ATP synthase, which reveals oxygen consumption coupled to proton leak.[2]

  • Electron Transfer System (ETS) Capacity: Titrate an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transfer system.

  • This compound Titration: In separate experiments, pre-incubate the sample with varying concentrations of this compound before the addition of substrates to determine its inhibitory effect on different respiratory states.

Spectrophotometric Measurement of Complex III Activity

This assay directly measures the enzymatic activity of the ubiquinol-cytochrome c reductase (Complex III).

Materials:

  • Isolated mitochondria

  • Spectrophotometer

  • Assay buffer (e.g., potassium phosphate (B84403) buffer with magnesium chloride)

  • Ubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • This compound

  • Antimycin A (Complex III inhibitor for control)

Protocol:

  • Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest.

  • Assay Setup: In a cuvette, add the assay buffer, cytochrome c, and the mitochondrial sample.

  • Compound Incubation: Pre-incubate the mitochondrial sample with various concentrations of this compound.[2]

  • Reaction Initiation: Initiate the reaction by adding the substrate, ubiquinol.[2]

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: To determine the specific activity of Complex III, subtract the rate obtained in the presence of a saturating concentration of Antimycin A from the total rate.[2]

Cell Viability Assays (MTT/CCK8)

These colorimetric assays are used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[2]

  • Assay Procedure:

    • For MTT: Add MTT solution to each well and incubate for 4 hours. Then, remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[2]

    • For CCK8: Add CCK8 solution to each well and incubate for 1-4 hours.[2]

  • Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK8) using a plate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Materials:

  • Cells of interest

  • This compound

  • TMRM dye

  • FCCP (positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

  • Dye Loading: Incubate the cells with TMRM in the dark.

  • Imaging/Analysis: Wash the cells to remove excess dye and immediately analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.[2]

Detection of Mitochondrial Superoxide (B77818)

The fluorescent probe MitoSOX Red is specifically targeted to mitochondria and is oxidized by superoxide, resulting in red fluorescence.

Materials:

  • Cells of interest

  • This compound

  • MitoSOX Red reagent

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

  • Dye Loading: Incubate the cells with MitoSOX Red reagent in the dark.

  • Imaging/Analysis: Wash the cells and measure the red fluorescence using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

Conclusion

This compound serves as a valuable tool for studying the intricacies of mitochondrial respiration due to its specific inhibition of Complex III.[1] The protocols outlined in these application notes provide a comprehensive framework for investigating the biochemical and cellular consequences of this inhibition. By employing these methodologies, researchers can gain deeper insights into the role of mitochondrial function in health and disease, evaluate the toxicological profile of this compound and other mitochondrial inhibitors, and potentially identify new therapeutic strategies targeting cellular metabolism.

References

Determining (Z)-Azoxystrobin Residues in Soil: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for the quantitative determination of (Z)-Azoxystrobin residues in soil samples. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring accurate and reproducible results. The protocol is based on established methods utilizing solvent extraction, liquid-liquid partitioning, and high-performance liquid chromatography (HPLC) with UV detection.

Introduction

Azoxystrobin (B1666510) is a broad-spectrum fungicide widely used in agriculture. Due to its potential for persistence in the soil, monitoring its residue levels is crucial for environmental risk assessment. This protocol details a robust method for extracting and quantifying the (Z)-isomer of Azoxystrobin in soil matrices.

Data Summary

The following table summarizes the typical performance characteristics of the described method.

ParameterValueReference
Limit of Detection (LOD)0.01 - 5 ng/g[1]
Limit of Quantification (LOQ)0.02 mg/kg[2][3]
Recovery Rate82.71% - 98.53%[4][5]
Linearity (R²)> 0.99[4][5]

Experimental Workflow

Azoxystrobin Residue Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis s1 Soil Sample Collection s2 Air Drying & Sieving (2mm) s1->s2 e1 Weigh 20g of Soil s2->e1 e2 Add 75:25 Methanol:Water e1->e2 e3 Shake (30 min) & Centrifuge e2->e3 e4 Collect Supernatant e3->e4 e5 Repeat Extraction & Combine Supernatants e4->e5 c1 Liquid-Liquid Partitioning (Dichloromethane & Acidified NaCl) e5->c1 c2 Collect Dichloromethane (B109758) Layer c1->c2 c3 Evaporate to Dryness c2->c3 c4 Reconstitute in Mobile Phase c3->c4 a1 HPLC-UV Analysis c4->a1 a2 Quantification a1->a2

Caption: Workflow for this compound residue analysis in soil.

Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedures for the analysis of this compound in soil.

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Whatman No. 1 or No. 5 filter paper

  • Soil samples

  • Mechanical shaker

  • Centrifuge

  • Rotary evaporator

  • HPLC system with UV detector

Sample Preparation
  • Drying and Sieving: Air-dry the collected soil samples at room temperature. Once dried, pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.[1]

Extraction Procedure
  • Sample Weighing: Weigh a representative 20 g aliquot of the prepared soil sample into a suitable flask.[2]

  • First Extraction: Add 50 cm³ of a 75:25 methanol:water solution to the soil sample.[2]

  • Shaking and Centrifugation: Shake the flask on a mechanical shaker for 30 minutes.[2] Afterward, centrifuge the sample at approximately 3500 rpm for 4 minutes to separate the soil particles from the extract.[2]

  • Supernatant Collection: Carefully decant the supernatant into a separate flask.[2]

  • Second Extraction: Add another 50 cm³ of the 75:25 methanol:water solution to the soil residue and shake for an additional 15 minutes.[2]

  • Filtration and Combination: Filter the second extract under vacuum through a Whatman filter paper and combine it with the supernatant from the first extraction.[2]

Cleanup: Liquid-Liquid Partitioning
  • Preparation of Acidified Saline Solution: Prepare a 5% (w/v) sodium chloride solution and acidify it with 1M hydrochloric acid.[2][3]

  • Partitioning: Take an aliquot of the combined extract and partition it with an equal volume of dichloromethane and the acidified 5% sodium chloride solution in a separatory funnel.[2]

  • Collection of Organic Phase: Shake the funnel vigorously and allow the layers to separate. Collect the lower dichloromethane layer.[2][3]

  • Repeat Partitioning: Repeat the partitioning step with a fresh volume of dichloromethane to ensure complete extraction of the analyte.[2]

  • Drying and Evaporation: Combine the dichloromethane extracts and pass them through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness using a rotary evaporator.[2]

Instrumental Analysis
  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.[2]

  • HPLC-UV Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.[6][7]

    • Column: A C18 column is commonly used.

    • Detection: Set the UV detector to the appropriate wavelength for Azoxystrobin analysis.

    • Injection Volume: Inject a suitable volume of the reconstituted sample into the HPLC system.

  • Quantification: Prepare a calibration curve using standard solutions of this compound. Quantify the analyte in the soil samples by comparing the peak area with the calibration curve.[2] For confirmation of residues, high-performance liquid chromatography with triple quadrupole mass spectrometry can be utilized.[2][3]

Alternative Method: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted alternative for pesticide residue analysis in soil.[8] This approach involves an initial extraction with acetonitrile, followed by a partitioning step using salts like anhydrous magnesium sulfate and sodium chloride.[8] A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, which effectively removes interfering matrix components.[8] This method offers a more streamlined and cost-effective workflow.[8]

References

Application Notes and Protocols for the Preparation of (Z)-Azoxystrobin Standard Solutions for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of (Z)-Azoxystrobin, a key isomer and potential impurity in azoxystrobin-based fungicidal products, by High-Performance Liquid Chromatography (HPLC) is critically dependent on the precise preparation of standard solutions. These standards are used to generate a calibration curve, which serves as the basis for determining the concentration of the analyte in unknown samples. This document provides a detailed protocol for the preparation of a primary stock solution and a series of working standard solutions of this compound for use in HPLC analysis. The procedures outlined are designed to ensure the accuracy, reproducibility, and stability of the prepared standards.

Materials and Equipment

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade or higher)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes (10-100 µL, 100-1000 µL, 1-10 mL)

  • Pipette tips

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Weighing paper

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Acetonitrile is flammable and toxic; handle with care and avoid sources of ignition.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Protocols

Protocol 1: Preparation of this compound Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a high-concentration primary stock solution that will be used to create more dilute working standards.

  • Weighing: Accurately weigh approximately 25 mg of the this compound analytical standard onto weighing paper using an analytical balance.[1] Record the exact weight.

  • Transfer: Carefully transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Dissolution: Add approximately 15-20 mL of HPLC-grade acetonitrile to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until the standard is completely dissolved.[1][2]

  • Dilution to Volume: Allow the solution to return to ambient temperature. Once cooled, carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution in a refrigerator at approximately 4°C and protected from light to prevent photoisomerization.[3][4]

The final concentration of the stock solution is calculated using the following formula:

Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity * 1000

Protocol 2: Preparation of Working Standard Solutions by Serial Dilution

This protocol details the preparation of a series of working standards from the primary stock solution. These standards will be used to construct a calibration curve for HPLC analysis. The mobile phase (e.g., Acetonitrile:Water, 80:20 v/v) is often used as the diluent to ensure compatibility with the HPLC system.[1][2][5]

  • Prepare Diluent: If the mobile phase is used as the diluent, prepare a sufficient volume (e.g., 100 mL of 80:20 Acetonitrile:Water).

  • Label Tubes: Label a series of amber vials for each working standard (e.g., WS1 to WS5).

  • Perform Serial Dilutions: Using calibrated micropipettes and fresh tips for each transfer, perform serial dilutions as outlined in the data presentation table below. For example, to prepare Working Standard 1 (100 µg/mL), transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Homogenize: After each dilution, cap the flask or vial and mix thoroughly.

  • Filtration: Before transferring to an HPLC vial for analysis, filter an aliquot of each working standard through a 0.45 µm syringe filter.[1]

Data Presentation

The following table summarizes the preparation of a typical set of working standards from a 1000 µg/mL stock solution.

Working Standard IDStock Solution UsedVolume of Stock Transferred (mL)Diluent Volume (mL)Final Volume (mL)Final Concentration (µg/mL)
WS1 Primary Stock (1000 µg/mL)1.09.010.0100
WS2 Primary Stock (1000 µg/mL)0.59.510.050
WS3 WS1 (100 µg/mL)2.57.510.025
WS4 WS1 (100 µg/mL)1.09.010.010
WS5 WS4 (10 µg/mL)5.05.010.05

Visualization

The following diagram illustrates the experimental workflow for preparing this compound standard solutions.

G weigh 1. Weigh this compound Analytical Standard dissolve 2. Dissolve in Acetonitrile in 25 mL Volumetric Flask weigh->dissolve sonicate 3. Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute_stock 4. Dilute to Volume with Acetonitrile sonicate->dilute_stock stock_solution Primary Stock Solution (1000 µg/mL) dilute_stock->stock_solution serial_dilution 5. Perform Serial Dilutions using Stock and Diluent stock_solution->serial_dilution ws1 WS1 100 µg/mL serial_dilution->ws1 ws2 WS2 50 µg/mL serial_dilution->ws2 ws3 WS3 25 µg/mL serial_dilution->ws3 ws4 WS4 10 µg/mL serial_dilution->ws4 ws5 WS5 5 µg/mL serial_dilution->ws5 hplc_analysis 6. Filter and Transfer to HPLC Vials for Analysis ws1->hplc_analysis ws2->hplc_analysis ws3->hplc_analysis ws4->hplc_analysis ws5->hplc_analysis

Caption: Workflow for preparing this compound standard solutions.

Storage and Stability

The stability of azoxystrobin (B1666510) solutions is influenced by pH, light, and temperature.[3] The (E)-isomer can undergo photoisomerization to the (Z)-isomer upon exposure to light.[3] To ensure the integrity of the prepared standards:

  • Protect from Light: Always store stock and working solutions in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[3]

  • Refrigerate: Store solutions at 4°C to minimize solvent evaporation and slow potential degradation.[4]

  • pH Control: Azoxystrobin is more stable in neutral to acidic conditions (pH 4-7).[3] Avoid alkaline conditions which can accelerate hydrolysis.

  • Shelf Life: It is recommended to prepare fresh working solutions daily from the stock solution. The primary stock solution, when stored properly, can be stable for several weeks, but its concentration should be periodically verified against a freshly prepared standard.

References

Application Note: Determination of Azoxystrobin Content by Gas Chromatography with Flame Ionization Detector (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azoxystrobin (B1666510) is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases. Its determination in different matrices is crucial for quality control, residue analysis, and environmental monitoring. This application note provides a detailed protocol for the quantitative analysis of azoxystrobin using Gas Chromatography with a Flame Ionization Detector (GC-FID). The described method is robust, reliable, and suitable for the determination of azoxystrobin content in technical materials and formulations.

Principle

This method is based on the separation and quantification of azoxystrobin using a gas chromatograph equipped with a flame ionization detector (GC-FID). The sample is dissolved in a suitable solvent, and an internal standard is added for accurate quantification. The prepared solution is then injected into the GC system, where azoxystrobin is separated from other components on a capillary column. The FID detects the eluted compounds, and the resulting peak areas are used to calculate the concentration of azoxystrobin by comparing the analyte-to-internal standard peak area ratio of the sample to that of a certified reference standard. The official CIPAC method 571/TC/M for azoxystrobin is based on this principle.[1][2][3][4][5]

Apparatus and Materials

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chromatographic Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 µm film thickness, or equivalent.[6]

  • Data Acquisition System: Chromatographic software for data collection and processing.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Flasks: 50 mL and 100 mL, Class A.

  • Pipettes: 5 mL, Class A.

  • Syringes: 1 µL and 10 µL.

  • Vials: 2 mL autosampler vials with caps.

Reagents and Standards

  • Azoxystrobin Reference Standard: Of known purity.

  • Dibutyl phthalate (B1215562) (DBP): Internal Standard (IS).[6]

  • Acetone: HPLC grade or equivalent.[6]

  • Carrier Gas: Helium, 99.999% purity.[6]

  • Fuel Gas: Hydrogen, 99.999% purity.[6]

  • Oxidizer Gas: Air, compressed, dry.[6]

  • Make-up Gas: Nitrogen or Helium, 99.999% purity.[6]

Experimental Protocols

Preparation of Solutions[6]

Internal Standard Solution (IS):

  • Accurately weigh approximately 0.1 g of Dibutyl phthalate (DBP) into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Acetone. Mix well.

Standard Solution:

  • Accurately weigh approximately 45 mg of the Azoxystrobin reference standard into a 50 mL volumetric flask.

  • Add 5 mL of the Internal Standard solution by pipette.

  • Dilute to the mark with Acetone and mix well.

Sample Solution:

  • Accurately weigh a quantity of the sample equivalent to 45 mg of azoxystrobin into a 50 mL volumetric flask.

  • Add 5 mL of the Internal Standard solution by pipette.

  • Dilute to the mark with Acetone and mix well.

Sample Preparation using QuEChERS for Residue Analysis

For the analysis of azoxystrobin residues in complex matrices like fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[7]

Protocol for Fruits and Vegetables:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). Cap and shake vigorously for 1 minute.

  • Salting-out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 2 minutes at ≥ 5000 rcf.

  • Analysis: The supernatant is ready for GC-FID analysis. Transfer the cleaned extract to an autosampler vial.

GC-FID Operating Conditions[6]
ParameterCondition
Column HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness
Oven Program Initial 240 °C, ramp at 3 °C/min to 270 °C, then ramp at 5 °C/min to 300 °C, hold for 4 min
Injector 250 °C, Split ratio 20:1
Injection Volume 1 µL
Detector FID, 300 °C
Carrier Gas (He) 1.5 mL/min
Fuel Gas (H₂) 40 mL/min
Air 400 mL/min
Make-up Flow 25 mL/min
Retention Time Azoxystrobin: ~17.1 min
Estimation

Inject 1 µL of the standard solution and the sample solution separately into the gas chromatograph.[6]

Data Presentation and Calculation

The percentage of azoxystrobin in the sample is calculated using the following formula:[6]

% Azoxystrobin (AI) = (M₁ × A₁ × A₄ × P) / (M₂ × A₂ × A₃)

Where:

  • M₁ = weight of azoxystrobin standard taken (mg)

  • M₂ = weight of sample taken (mg)

  • A₁ = Peak area of the internal standard in the standard solution

  • A₂ = Peak area of azoxystrobin in the standard solution

  • A₃ = Peak area of the internal standard in the sample solution

  • A₄ = Peak area of azoxystrobin in the sample solution

  • P = Purity (%) of the azoxystrobin reference standard

Table 1: Typical Method Validation Data for Azoxystrobin Analysis

The following table summarizes typical performance characteristics for the analysis of azoxystrobin using chromatographic methods with QuEChERS sample preparation. The data presented below is derived from studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a micro-Electron Capture Detector (GC-µECD), which are indicative of the performance expected from a well-optimized chromatographic method.

Validation ParameterTypical PerformanceReference(s)
Linearity (Correlation Coefficient, r²) > 0.99[8]
Limit of Detection (LOD) 0.003 - 0.01 mg/kg[8][9]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[8][9]
Accuracy (Recovery) 76.29% - 106%[8][10]
Precision (Relative Standard Deviation, RSD) < 20%[9]

Workflow Diagram

The following diagram illustrates the general workflow for the analysis of azoxystrobin content.

GC_FID_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_is Prepare Internal Standard Solution prep_std Prepare Standard Solution prep_is->prep_std prep_sample Prepare Sample Solution prep_is->prep_sample injection Inject 1 µL into GC-FID prep_std->injection prep_sample->injection Sample separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration calculation Calculate Azoxystrobin Content (%) integration->calculation report Generate Report calculation->report

Caption: Workflow for Azoxystrobin Analysis by GC-FID.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (Z)-Azoxystrobin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by its low solubility in water. At 20°C, its solubility is approximately 6.7 mg/L[1]. This limited solubility can present challenges in various experimental and formulation contexts.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by several factors:

  • pH: Azoxystrobin (B1666510) is relatively stable in neutral to acidic conditions (pH 4-7). However, its degradation, primarily through hydrolysis to form azoxystrobin acid, is accelerated under alkaline conditions (pH 9)[2][3][4].

  • Light Exposure: Exposure to light, especially UV radiation, can cause the photoisomerization of the biologically active (E)-isomer to the less active (Z)-isomer. Further photodegradation can also occur[2].

  • Temperature: Elevated temperatures can increase the rate of chemical degradation[2][5].

Q3: What common issues might I encounter when trying to dissolve this compound in water?

Common problems include:

  • Precipitation or cloudiness: Due to its low water solubility, this compound may not fully dissolve, leading to a cloudy solution or visible precipitate.

  • Inconsistent concentrations in stock solutions: Failure to achieve complete dissolution can lead to inaccurate and irreproducible experimental results.

  • Degradation of the compound: If the aqueous solution is not properly prepared and stored (e.g., incorrect pH, exposure to light), the this compound can degrade over time.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To maintain the integrity of your this compound solutions, it is recommended to:

  • Control pH: Use buffers to maintain a neutral or slightly acidic pH (4-7)[2].

  • Protect from light: Store solutions in amber vials or containers wrapped in aluminum foil[2].

  • Control temperature: For short-term storage, refrigeration at 4°C is advisable. For long-term storage, freezing at -18°C is recommended[2].

  • Use freshly prepared solutions: Whenever possible, prepare fresh working solutions from a stable, concentrated stock solution for your experiments[2].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve completely in water. Low intrinsic solubility of the compound.* Increase sonication time and/or temperature during dissolution. * Consider using a co-solvent. * Explore advanced formulation techniques like nanosuspensions or microemulsions.
The prepared aqueous solution is cloudy or has a precipitate. The concentration of this compound exceeds its solubility limit in water.* Filter the solution to remove undissolved particles. * Reduce the concentration of the solution. * Employ solubility enhancement techniques as detailed in the experimental protocols below.
Inconsistent results from experiments using the aqueous solution. Inhomogeneous solution or degradation of this compound.* Ensure the stock solution is completely dissolved and homogenous before making dilutions. * Verify the stability of the compound under your experimental conditions (pH, temperature, light exposure). * Prepare fresh solutions for each experiment.
An unexpected peak appears in the HPLC chromatogram. Isomerization or degradation of this compound.* The new peak could be the (Z)-isomer, which forms upon light exposure[2]. Protect solutions from light. * It could also be the hydrolysis product, azoxystrobin acid, especially if the solution is alkaline[2][3]. Check and adjust the pH of your solution.

Solubility Enhancement Strategies & Experimental Protocols

Several techniques can be employed to improve the aqueous solubility of this compound. Below are summaries of these methods, quantitative data, and detailed experimental protocols.

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the solubility of this compound in water and various organic solvents at 20°C, which can be useful for selecting appropriate co-solvents.

Solvent Solubility (g/L at 20°C)
Water0.0067[1]
Hexane0.057[6]
n-Octanol1.4[6]
Methanol20[6]
Toluene55[6]
Acetone86[6]
Ethyl Acetate130[6]
Acetonitrile (B52724)340[6]
Dichloromethane400[6]

The solubility of azoxystrobin in several monosolvents and binary mixed solvents increases with temperature[7][8].

Co-solvency

The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

Experimental Protocol: Preparation of a this compound Solution using a Co-solvent

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, PEG300, acetone, methanol)[6][9].

  • Prepare a Concentrated Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of the selected co-solvent. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.03 mg of this compound in 1 mL of DMSO.

  • Dilute to the Final Concentration: While vortexing, slowly add the aqueous buffer to the concentrated stock solution to reach the desired final concentration. Ensure the final concentration of the co-solvent is low enough to not interfere with the experiment. For instance, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL[9].

Logical Workflow for Co-solvency Method

Co_solvency_Workflow A Weigh this compound C Dissolve in Co-solvent (Concentrated Stock) A->C B Select Co-solvent (e.g., DMSO, Acetone) B->C D Add Aqueous Buffer (while vortexing) C->D E Final Homogeneous Solution D->E

Caption: Workflow for improving this compound solubility using a co-solvent.

Nanosuspension Formulation

Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rate and solubility.

Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling

This protocol is adapted from a study on preparing azoxystrobin nanosuspensions[10][11].

  • Preparation of the Premix:

    • Disperse a specific amount of this compound powder in an aqueous solution containing a stabilizer. A combination of surfactants like 1-Dodecanesulfonic acid sodium salt and polyvinylpyrrolidone (B124986) K30 can be effective[10].

  • Wet Media Milling:

    • Transfer the premix into a milling chamber containing milling beads (e.g., zirconium oxide beads).

    • Perform wet milling at a specific speed and for a defined duration. The milling process breaks down the coarse drug particles into nanoparticles.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • The goal is to achieve a mean particle size in the nanometer range (e.g., around 238 nm) with a low PDI (e.g., around 0.17)[10].

  • Optional Lyophilization:

    • The nanosuspension can be lyophilized to produce a stable powder that can be redispersed in water.

Experimental Workflow for Nanosuspension Preparation

Nanosuspension_Workflow A Prepare Premix: This compound + Stabilizer Solution B Wet Media Milling (with milling beads) A->B C Characterize Particle Size (DLS) B->C D Stable Nanosuspension C->D E Optional: Lyophilization D->E F Redispersible Nanopowder E->F

Caption: Workflow for preparing a this compound nanosuspension.

Microemulsion Formulation

Microemulsions are clear, thermodynamically stable isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.

Experimental Protocol: Preparation of a this compound Microemulsion

This protocol is based on a patented method for preparing an azoxystrobin and chlorothalonil (B1668833) microemulsion[12][13].

  • Prepare the Oil Phase:

    • Dissolve this compound and any other oil-soluble active ingredients in a suitable organic solvent (e.g., methanol, xylene, N-methylpyrrolidone)[12][13].

    • Add the surfactant(s) (e.g., phenethylphenol polyoxyethylene ether, castor oil ethylene (B1197577) oxide adduct) and mix until a homogeneous oil phase is formed[12][13].

  • Prepare the Aqueous Phase:

    • In a separate container, dissolve any water-soluble components, such as an antifreeze agent (e.g., ethylene glycol, propylene (B89431) glycol), in deionized water[12][13].

  • Form the Microemulsion:

    • Slowly add the aqueous phase to the oil phase while stirring vigorously with a homogenizer.

    • Continue homogenization until a clear and stable microemulsion is formed.

Logical Relationship for Microemulsion Formulation

Microemulsion_Formation cluster_oil Oil Phase cluster_aqueous Aqueous Phase A This compound D Homogeneous Oil Phase A->D B Organic Solvent B->D C Surfactant(s) C->D H Homogenization D->H E Deionized Water G Aqueous Solution E->G F Antifreeze Agent F->G G->H I Stable Microemulsion H->I

Caption: Logical relationship for the formation of a this compound microemulsion.

Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent water solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

This is a general protocol based on common methods for preparing cyclodextrin inclusion complexes[14][15].

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Kneading Method:

    • Prepare a slurry of the cyclodextrin in a small amount of water or a water-ethanol mixture.

    • Add this compound to the slurry and knead the mixture in a mortar to form a paste.

    • Continue kneading until the paste becomes a powder.

    • Dry the powder to remove the solvent.

  • Co-precipitation Method:

    • Dissolve this compound in a suitable organic solvent.

    • Dissolve the cyclodextrin in water.

    • Add the aqueous cyclodextrin solution to the organic solution of this compound with stirring.

    • Cool the mixture to induce the precipitation of the inclusion complex.

    • Wash the precipitate with the organic solvent and dry.

  • Freeze-Drying Method:

    • Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water-cosolvent mixture).

    • Freeze the solution and then lyophilize it to obtain a powdered inclusion complex.

Workflow for Cyclodextrin Inclusion Complexation

Cyclodextrin_Workflow A This compound + Cyclodextrin B Kneading A->B C Co-precipitation A->C D Freeze-drying A->D E Inclusion Complex B->E C->E D->E

Caption: Methods for preparing this compound-cyclodextrin inclusion complexes.

Analytical Method for Quantification

Accurate quantification of this compound in aqueous solutions is crucial for validating solubility enhancement and for experimental accuracy. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a generalized procedure based on several validated methods[16][17][18][19][20].

  • Chromatographic Conditions:

    • Column: C18 column (e.g., ODS2)[18].

    • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 80:20 (v/v)[16][18][19].

    • Flow Rate: 1.0 mL/min[16][19].

    • Detection: UV detector at 255 nm[16][19].

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to prepare a series of standard solutions of known concentrations.

  • Sample Preparation:

    • For formulated samples, an extraction step may be necessary. A common technique is solid-phase extraction (SPE) for water samples[17].

    • Ensure the final sample is dissolved in the mobile phase.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow A Prepare Standard Solutions C Inject Standards into HPLC A->C B Prepare Sample Solution (with extraction if needed) E Inject Sample into HPLC B->E D Generate Calibration Curve C->D F Quantify this compound D->F E->F

Caption: Workflow for the quantification of this compound using HPLC.

References

Technical Support Center: Troubleshooting Fungal Resistance to Azoxystrobin-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding fungal resistance to azoxystrobin (B1666510) and other QoI (Quinone outside Inhibitor) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for azoxystrobin?

A1: Azoxystrobin is a systemic fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][3] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This binding blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency for fungal cellular processes.[4][5] The disruption of energy production ultimately prevents fungal spore germination and mycelial growth.[5][6]

Q2: What are the primary mechanisms of fungal resistance to azoxystrobin?

A2: Fungal resistance to azoxystrobin primarily occurs through two main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves point mutations in the mitochondrial cytochrome b gene (CYTB).[2][7][8] These mutations alter the amino acid sequence of the cytochrome b protein, reducing the binding affinity of azoxystrobin to its target site.[8] The most frequently reported mutations are:

  • Activation of Alternative Oxidase (AOX) Pathway: Fungi can possess an alternative oxidase (AOX) pathway that bypasses the cytochrome bc1 complex (Complex III) in the electron transport chain.[10][11][12] This pathway is insensitive to strobilurin fungicides.[10][13] When the primary respiratory pathway is blocked by azoxystrobin, some fungi can induce the AOX pathway to continue a lower level of ATP production, allowing them to survive.[11] Salicylhydroxamic acid (SHAM) is a known inhibitor of the AOX pathway and can be used experimentally to investigate its role in resistance.[10][11]

Q3: How can I determine if my fungal strain is resistant to azoxystrobin?

A3: You can determine resistance through a combination of phenotypic and genotypic assays:

  • Phenotypic Assay (Fungicide Sensitivity Assay): This involves determining the Effective Concentration to inhibit 50% of growth (EC50) of your fungal strain on media amended with varying concentrations of azoxystrobin. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.[14][15][16]

  • Genotypic Assay (Molecular Detection): This involves sequencing the cytochrome b (CYTB) gene to identify known resistance-conferring mutations, such as G143A or F129L.[17][18] PCR-based methods like allele-specific PCR or PCR-RFLP can also be used for rapid detection of these specific mutations.[18][19]

Troubleshooting Guides

Problem: My azoxystrobin treatment is ineffective in controlling fungal growth in my experiments.

This guide will walk you through a logical workflow to determine the cause of the treatment failure.

start Start: Azoxystrobin Ineffective check_protocol Step 1: Verify Experimental Protocol - Correct fungicide concentration? - Proper application method? - Viable fungal culture? start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok protocol_error Protocol Error Found protocol_ok->protocol_error No sensitivity_assay Step 2: Perform Fungicide Sensitivity Assay (EC50 Determination) protocol_ok->sensitivity_assay Yes correct_protocol Correct Protocol and Repeat Experiment protocol_error->correct_protocol ec50_result Compare EC50 to Wild-Type sensitivity_assay->ec50_result sensitive EC50 Similar to Wild-Type (Sensitive) ec50_result->sensitive No resistant EC50 Significantly Higher (Resistant) ec50_result->resistant Yes end_sensitive Conclusion: Issue is not resistance. Re-evaluate experimental conditions. sensitive->end_sensitive molecular_analysis Step 3: Molecular Analysis of Resistant Strain resistant->molecular_analysis sequence_cytb Sequence Cytochrome b (CYTB) Gene molecular_analysis->sequence_cytb mutation_found Resistance Mutation Found? (e.g., G143A, F129L) sequence_cytb->mutation_found mutation_positive Mutation Confirmed (e.g., G143A or F129L) mutation_found->mutation_positive Yes mutation_negative No Known CYTB Mutation mutation_found->mutation_negative No end_resistant_cytb Conclusion: Resistance due to target site mutation. mutation_positive->end_resistant_cytb aox_investigation Step 4: Investigate Alternative Oxidase (AOX) Pathway mutation_negative->aox_investigation sham_test Perform Sensitivity Assay with Azoxystrobin + SHAM aox_investigation->sham_test sham_effect SHAM Restores Sensitivity? sham_test->sham_effect aox_involved Yes: AOX Pathway is Involved in Resistance sham_effect->aox_involved Yes aox_not_involved No: Other Resistance Mechanisms Possible (e.g., efflux pumps, metabolic degradation) sham_effect->aox_not_involved No end_resistant_aox Conclusion: Resistance involves AOX pathway. aox_involved->end_resistant_aox end_other Conclusion: Investigate novel resistance mechanisms. aox_not_involved->end_other

Troubleshooting workflow for azoxystrobin resistance.

Data Presentation

The following tables summarize typical EC50 values for azoxystrobin against sensitive and resistant fungal strains, highlighting the impact of specific mutations.

Table 1: Azoxystrobin Sensitivity in Cercospora nicotianae

Sensitivity LevelGenotype (CYTB Mutation)EC50 Range (µg/ml)
High SensitivityWild-Type< 0.08[17]
Moderate ResistanceF129L0.14 - 0.64[17]
High ResistanceG143A> 1.18[17]

Table 2: Azoxystrobin and Trifloxystrobin Sensitivity in Pyricularia grisea

Genotype (CYTB Mutation)FungicideMean EC50 (µg/ml)
Wild-TypeAzoxystrobin0.03
F129LAzoxystrobin0.44
G143AAzoxystrobin15.6
Wild-TypeTrifloxystrobin0.02
F129LTrifloxystrobin0.15
G143ATrifloxystrobin1.8
Data derived from studies on Pyricularia grisea, demonstrating the significant increase in resistance conferred by the G143A mutation compared to F129L.[9]

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay (EC50 Determination) via Agar (B569324) Dilution

This protocol is used to determine the concentration of azoxystrobin that inhibits fungal growth by 50%.[15][20][21]

Materials:

  • Fungal isolates (test strains and a known sensitive control)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Azoxystrobin stock solution (e.g., 1 mg/ml in acetone (B3395972) or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile scalpel or cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a series of azoxystrobin concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml).

    • Autoclave the growth medium and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate volume of azoxystrobin stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile scalpel or cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

    • Prepare at least three replicate plates for each concentration and for each fungal isolate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

    • Incubate until the fungal colony on the control plate (0 µg/ml) has reached approximately 70-80% of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm).

    • Calculate the percentage of growth inhibition for each concentration relative to the control (0 µg/ml).

    • Use statistical software to perform a probit or logistic regression analysis to determine the EC50 value.

Protocol 2: Molecular Detection of CYTB Gene Mutations

This protocol outlines the general workflow for identifying the G143A and F129L mutations.

1. DNA Extraction:

  • Grow the fungal isolate in a liquid medium or on solid agar.

  • Harvest the mycelium and extract genomic DNA using a suitable fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification of the CYTB Gene:

  • Design primers that flank the regions of the CYTB gene containing codons 129 and 143.[17]

  • Perform a standard PCR using the extracted genomic DNA as a template.

  • PCR Reaction Mix (Example):

    • 5 µl 10x PCR Buffer

    • 1 µl dNTPs (10 mM)

    • 1 µl Forward Primer (10 µM)

    • 1 µl Reverse Primer (10 µM)

    • 0.5 µl Taq DNA Polymerase

    • 1 µl gDNA (50-100 ng)

    • Water to 50 µl

  • PCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 5 min

    • 35 cycles of:

      • Denaturation: 94°C for 30 sec

      • Annealing: 55-60°C for 30 sec (optimize for primers)

      • Extension: 72°C for 1 min

    • Final extension: 72°C for 10 min

3. Sequencing and Analysis:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing.

  • Align the resulting sequence with a known sensitive (wild-type) CYTB gene sequence to identify any nucleotide changes at codons 129 and 143.

Visualizations

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Azoxystrobin Action ComplexI Complex I Q Ubiquinone Pool (Q) ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits Qo site

Mechanism of action of azoxystrobin fungicide.

cluster_0 Fungal Respiration Pathways Q Ubiquinone Pool (Q) ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII Standard Pathway AOX Alternative Oxidase (AOX) Q->AOX Bypass Pathway CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Blocks

Role of Alternative Oxidase (AOX) in resistance.

References

Technical Support Center: Stability of (Z)-Azoxystrobin Under Accelerated Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Z)-Azoxystrobin under accelerated storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the standard accelerated storage conditions for pesticide stability testing?

A1: Standard accelerated storage conditions, as recommended by regulatory bodies like the Collaborative International Pesticides Analytical Council (CIPAC) and the Environmental Protection Agency (EPA), typically involve storing the sample at an elevated temperature of 54 ± 2°C for 14 days.[1][2] These conditions are designed to simulate a longer shelf-life at ambient temperatures.

Q2: How stable is Azoxystrobin (B1666510) under these accelerated conditions?

A2: (E)-Azoxystrobin, the predominant and biologically active isomer, is generally considered to be chemically stable under accelerated storage conditions.[3] One study on a 25% suspension concentrate formulation showed a loss of only 2.54% of the active ingredient after 21 days at 54 ± 2°C.[1] Another source states it is chemically stable for at least 14 days at 54°C.[3]

Q3: What is this compound and how is it formed?

A3: this compound is the geometric isomer of (E)-Azoxystrobin.[4] It is primarily formed through a process called photoisomerization when (E)-Azoxystrobin is exposed to light.[1][4] For this reason, it is often considered a relevant impurity in azoxystrobin formulations.[5][6]

Q4: Can the (Z)-isomer be formed under accelerated storage conditions in the absence of light?

A4: The available literature primarily focuses on the formation of the (Z)-isomer via photoisomerization.[1][4] While thermal degradation of azoxystrobin can occur, leading to various degradation products, the specific pathway and rate of thermal isomerization from the (E)- to the (Z)-isomer in the dark at elevated temperatures (such as 54°C) are not well-documented in the provided search results. Thermal degradation pathways are more commonly associated with cleavage of the molecule's ether linkage, hydrolysis, demethylation, and decarboxylation.[7]

Q5: What are the main degradation products of Azoxystrobin besides the (Z)-isomer?

A5: Besides the (Z)-isomer, a significant degradation product of azoxystrobin is its acid metabolite, (E)-2-{2-[6-(2-cyano-phenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxy-acrylic acid, formed through hydrolysis.[8] Other degradation products can arise from the cleavage of the ether linkage.[7]

Q6: How can I analyze for this compound during a stability study?

A6: A validated stability-indicating analytical method is crucial. A high-performance liquid chromatography method with a diode-array detector (HPLC-DAD) has been developed for the simultaneous determination of (E)-azoxystrobin and the this compound impurity in pesticide formulations.[5][6] This method is suitable for quality control and stability monitoring.[5][6]

Data Presentation

Table 1: Stability of (E)-Azoxystrobin Under Accelerated Storage

Storage ConditionDurationFormulationActive Ingredient Loss (%)Reference
54 ± 2°C21 days25% Suspension Concentrate2.54[1]
54°C14 daysNot specifiedChemically stable[3]

Note: The data primarily reflects the stability of the (E)-isomer, which is the main component of azoxystrobin formulations.

Table 2: HPLC Method Parameters for Simultaneous Analysis of (E)- and this compound

ParameterSpecificationReference
InstrumentHigh-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD)[5][6]
Mobile PhaseAcetonitrile and water (80:20, v/v)[9][10]
Wavelength255 nm[9][10]
Flow Rate1.0 mL/min[9][10]
ColumnC18 column[9]

Experimental Protocols

Protocol 1: Accelerated Storage Stability Study

This protocol is based on the CIPAC MT 46.3 method for accelerated storage.[1]

1. Objective: To assess the stability of this compound in a formulation under elevated temperature over a defined period.

2. Materials:

  • This compound formulation
  • Commercial packaging or containers of the same construction and material
  • Temperature-controlled oven capable of maintaining 54 ± 2°C
  • Validated stability-indicating analytical method (e.g., HPLC-DAD)

3. Procedure:

  • Take an initial sample of the this compound formulation for baseline analysis (Time 0).
  • Place a sufficient quantity of the formulation into the designated containers, ensuring they are sealed securely.
  • Place the containers in the oven pre-heated to 54 ± 2°C.
  • Store the samples for the specified duration (e.g., 14 or 21 days).
  • After the storage period, remove the samples from the oven and allow them to cool to room temperature.
  • Analyze the stored samples along with the Time 0 sample using the validated analytical method to determine the concentration of this compound and any degradation products.
  • Observe and record any changes in the physical properties of the formulation (e.g., color, phase separation, crystal growth).

4. Data Analysis:

  • Calculate the percentage loss of the active ingredient relative to the initial concentration.
  • Quantify the formation of any significant degradation products, including the (E)-isomer if applicable.

Protocol 2: HPLC-DAD Analysis of (E)- and this compound

This protocol provides a general procedure for the simultaneous quantification of (E)- and this compound.[5][6][9][10]

1. Objective: To determine the concentration of (E)- and this compound in a sample.

2. Materials:

  • HPLC system with a DAD detector
  • C18 analytical column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Reference standards for (E)- and this compound
  • Sample containing azoxystrobin

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)[9][10]
  • Flow Rate: 1.0 mL/min[9][10]
  • Detection Wavelength: 255 nm[9][10]
  • Injection Volume: 10 µL
  • Column Temperature: Ambient

4. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both (E)- and this compound in the mobile phase.
  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase to a concentration within the calibration range.
  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
  • Quantification: Identify and integrate the peaks corresponding to (E)- and this compound based on their retention times. Calculate the concentration of each isomer in the sample by comparing the peak areas to the calibration curve.

Mandatory Visualization

accelerated_storage_workflow Accelerated Storage Stability Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results start Start: Obtain this compound Formulation initial_analysis Time 0 Analysis: - Assay of this compound - Degradation products - Physical properties start->initial_analysis storage Store at 54 ± 2°C for 14-21 days initial_analysis->storage cool Cool to Room Temperature storage->cool final_analysis Final Analysis: - Assay of this compound - Degradation products - Physical properties cool->final_analysis compare Compare Time 0 and Final Results final_analysis->compare report Report: - % Loss of Active Ingredient - Degradation Profile - Physical Stability compare->report

Caption: Workflow for an accelerated storage stability study of this compound.

troubleshooting_hplc HPLC Troubleshooting for Azoxystrobin Isomer Analysis cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue cause1 Poor Isomer Separation issue->cause1 cause2 Appearance of Unknown Peaks issue->cause2 cause3 Inconsistent Retention Times issue->cause3 sol1a Optimize Mobile Phase (e.g., adjust acetonitrile/water ratio) cause1->sol1a sol1b Use a different C18 column cause1->sol1b sol2a Check for sample degradation (hydrolysis, photoisomerization) cause2->sol2a sol2b Run a blank to check for contamination cause2->sol2b sol3a Ensure stable column temperature cause3->sol3a sol3b Check for leaks in the HPLC system cause3->sol3b

References

Technical Support Center: Identifying Degradation Products of (Z)-Azoxystrobin in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of (Z)-Azoxystrobin and the biological activity of its subsequent products. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to support your bioassays.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis and bioassay of this compound and its degradation products.

ProblemPossible Cause(s)Suggested Solution(s)
Analytical Issues
Poor separation of (E) and (Z) isomers in HPLC.Inadequate column chemistry or mobile phase composition.- Use a C18 column with a mobile phase of acetonitrile (B52724) and water.- Optimize the gradient elution program to enhance separation.- Adjust the pH of the mobile phase; for example, adding 0.1% formic acid can improve peak shape.[1]
Low recovery of azoxystrobin (B1666510) or its metabolites during sample extraction.- Inappropriate extraction solvent.- Matrix effects from complex samples (e.g., soil, plant tissue).- Test different extraction solvents or solvent mixtures.- Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup to minimize matrix effects.[1]
High background noise in LC-MS/MS analysis.- Contamination of the mobile phase, LC system, or mass spectrometer.- Co-elution of matrix components.- Use high-purity solvents and freshly prepared mobile phases.- Regularly clean the LC system and the ion source of the mass spectrometer.- Improve the chromatographic separation to better resolve the analytes from interfering matrix components.
Bioassay Issues
Inconsistent results in bioassays.- Variability in the health and developmental stage of the test organisms.- Instability of the test compounds in the assay medium.- Solvent effects on the test organisms.- Use a standardized and synchronized population of test organisms.- Prepare fresh solutions of the test compounds for each experiment.- Ensure the final concentration of the solvent (e.g., DMSO) in the bioassay is low and non-toxic to the test organisms.[1]
No inhibition of fungal growth even at high concentrations.- The fungal isolate may be resistant to azoxystrobin.- The degradation product may be biologically inactive.- The compound may have degraded in the stock solution.- Test a known sensitive (wild-type) isolate as a positive control.- Confirm the identity and purity of the degradation product.- Prepare a fresh stock solution and protect it from light.
Atypical dose-response curve.- Incorrect concentration range tested.- Solubility issues of the test compound in the assay medium.- The fungal isolate may have developed resistance.- Broaden the concentration range to capture the full dose-response relationship.- Ensure the compound is fully dissolved; sonication may help.- Compare the dose-response curve to that of a known sensitive strain.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of the active (E)-isomer of azoxystrobin, and by extension its (Z)-isomer, include the (Z)-isomer itself (R230310) through photoisomerization, and the carboxylic acid metabolite, azoxystrobin-acid (R234886), formed via hydrolysis of the methyl ester.[1] Other degradation can occur through the cleavage of the ether linkages between the aromatic rings, leading to metabolites like AZ-pyOH and AZ-benzoic, particularly under biotic and abiotic stress conditions in plants.[2]

Q2: How does the biologically active (E)-isomer of azoxystrobin transform into the (Z)-isomer?

A2: The transformation of the biologically active (E)-isomer of azoxystrobin to the less active (Z)-isomer primarily occurs through photoisomerization, especially upon exposure to light.[3] This process can happen in the environment, for instance, on the surface of plant leaves.[3]

Q3: What is the primary mode of action of azoxystrobin?

A3: Azoxystrobin is a Quinone outside Inhibitor (QoI) fungicide.[1] It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in fungi.[4][5] This blockage of the electron transport chain prevents ATP synthesis, thereby inhibiting fungal spore germination and mycelial growth.[1][4]

Q4: Which analytical techniques are most suitable for identifying and quantifying azoxystrobin and its degradation products?

A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of azoxystrobin and its degradation products.[1] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, sometimes requiring derivatization of the metabolites.[1]

Q5: Are the degradation products of azoxystrobin biologically active?

A5: The (E)-isomer of azoxystrobin is the most biologically active form.[3] The (Z)-isomer, a common photodegradation product, exhibits significantly lower fungicidal activity. The major metabolite, azoxystrobin-acid, is generally considered to have low fungicidal activity but is of environmental interest due to its potential aquatic toxicity.[1][2]

Data Presentation

Table 1: Degradation Kinetics of Azoxystrobin
MatrixConditionHalf-life (DT50)Reference
SoilAerobic56 - 279 days
SoilField3 - 39 days
Soil SurfacePhotodegradation11 days
Water (pH 7)PhotolysisNot specified[6]
Water (pH 9, 50°C)Hydrolysis12 days[7]
Table 2: Comparative Antifungal Activity of Azoxystrobin and its (Z)-Isomer
CompoundFungal SpeciesEC50 (µg/mL)Reference
(E)-AzoxystrobinAlternaria solani (baseline)0.011 - 0.090[8]
(E)-AzoxystrobinCercospora zeae-maydis0.003 - 0.031[9]
(E)-AzoxystrobinSclerotinia sclerotiorum0.1127 - 0.6163[10]
This compoundGeneral Fungi> 0.25 (as MIC)[11]

Note: EC50 is the effective concentration causing 50% inhibition. MIC is the minimum inhibitory concentration. A higher value indicates lower antifungal activity.

Experimental Protocols

Protocol 1: Extraction and Analysis of Azoxystrobin and its Degradation Products by HPLC-MS/MS

This protocol provides a general framework for the analysis of azoxystrobin and its metabolites in environmental or biological samples.

a. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the sample (e.g., soil, plant material) with 10 mL of acetonitrile.[1]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.[1]

  • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a suitable sorbent (e.g., PSA).[1]

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.[1]

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[1]

b. HPLC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A: Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for azoxystrobin, this compound, and other known metabolites.[1]

Protocol 2: General Bioassay for Antifungal Activity

This protocol describes a microtiter plate-based assay to assess the antifungal activity of this compound degradation products.

a. Preparation of Fungal Spore Suspension

  • Culture a fungal species of interest (e.g., Botrytis cinerea) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.[1]

  • Harvest the spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.[1]

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[1]

  • Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.[1]

b. Microtiter Plate Assay

  • Prepare stock solutions of the test compounds (e.g., this compound, azoxystrobin-acid) in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, add 100 µL of a suitable liquid growth medium (e.g., Potato Dextrose Broth) to each well.

  • Add the test compounds to the wells in a serial dilution to achieve a range of final concentrations.

  • Include a solvent control (DMSO without the test compound) and a negative control (medium only).

  • Inoculate each well with 10 µL of the prepared fungal spore suspension.[1]

  • Incubate the plate at an appropriate temperature (e.g., 25°C) for 24-72 hours.[1]

  • Assess fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader.

  • Calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth) for each compound.

Visualizations

degradation_pathway AZ_E (E)-Azoxystrobin (Active) AZ_Z This compound (Less Active) AZ_E->AZ_Z Photoisomerization (Light Exposure) AZ_Acid Azoxystrobin-Acid AZ_E->AZ_Acid Hydrolysis Cleavage_Products Ether Cleavage Products (e.g., AZ-pyOH, AZ-benzoic) AZ_E->Cleavage_Products Metabolism

Degradation pathway of (E)-Azoxystrobin.

experimental_workflow Sample Sample Collection (Soil, Water, Plant) Extraction Extraction & Cleanup (QuEChERS) Sample->Extraction Analysis LC-MS/MS Analysis (Identification & Quantification) Extraction->Analysis Degradation_Products Identified Degradation Products Analysis->Degradation_Products Bioassay Antifungal Bioassay (Microtiter Plate) Degradation_Products->Bioassay Data_Analysis Data Analysis (EC50 Calculation) Bioassay->Data_Analysis Results Comparative Bioactivity Data_Analysis->Results troubleshooting_flow Start Inconsistent Bioassay Results Check_Reagents Check Reagent Stability & Purity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Organism Standardize Test Organism (Health, Stage) Organism_OK Organism Standardized? Check_Organism->Organism_OK Check_Protocol Review Protocol (Solvent Conc., Incubation) Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Check_Organism Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Organism_OK->Check_Protocol Yes Standardize Implement Standardization Procedure Organism_OK->Standardize No Revise_Protocol Revise Protocol Protocol_OK->Revise_Protocol No Repeat_Assay Repeat Assay Protocol_OK->Repeat_Assay Yes Prepare_Fresh->Repeat_Assay Standardize->Repeat_Assay Revise_Protocol->Repeat_Assay

References

minimizing photodegradation of azoxystrobin in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photodegradation of azoxystrobin (B1666510) in experimental setups.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving azoxystrobin, with a focus on mitigating photodegradation.

ProblemPossible CausesRecommended Solutions
Inconsistent results between replicate experiments. 1. Variable Light Exposure: Fluctuations in laboratory lighting or inconsistent positioning of samples relative to a light source. 2. Temperature Differences: Variations in sample temperature can affect degradation rates. 3. Inconsistent Sample Preparation: Differences in concentration or solvent purity.1. Standardize Light Conditions: Work in a designated low-light area or use a photostability chamber. For benchtop work, consistently cover samples with aluminum foil or use amber/opaque containers.[1] 2. Control Temperature: Use a temperature-controlled chamber or water bath. Include a "dark control" sample, protected from light but kept at the same temperature, to differentiate between thermal and photodegradation.[2] 3. Ensure Precision: Use calibrated equipment for all measurements and high-purity solvents for all solutions.[3]
Appearance of unexpected peaks in HPLC or LC-MS chromatograms after sample preparation or during an assay. 1. Formation of Photodegradation Products: Azoxystrobin is known to isomerize (E→Z) and degrade into other products upon light exposure.[4][5] 2. Secondary Degradation: Primary photoproducts may be degrading further.1. Confirm Photodegradation: Analyze a "dark control" sample that has been handled identically but shielded from light.[6] The absence of the extra peaks in the dark control confirms photodegradation. 2. Minimize Light Exposure: Prepare samples under amber or red light conditions.[6] Use amber autosampler vials for analysis. If using clear multi-well plates, opt for opaque plates or cover them with an opaque lid or foil between readings.[7]
Loss of biological activity or efficacy in bioassays. 1. Degradation of Active Compound: The concentration of the active (E)-isomer of azoxystrobin has been reduced due to photodegradation, leading to lower-than-expected performance.1. Prepare Solutions Fresh: Make stock and working solutions immediately before each experiment and protect them from light.[3][6] 2. Quantify Before Assay: If possible, use HPLC to confirm the concentration of azoxystrobin in your working solution just before starting the bioassay. 3. Use Light-Protective Containers: Store all solutions, even for short periods, in amber vials or tubes wrapped in aluminum foil.[1]
A visible color change or precipitation in the azoxystrobin solution. 1. Formation of Insoluble Byproducts: Photodegradation can lead to the formation of new chemical entities with different solubility profiles.1. Discard the Solution: Do not use solutions that have changed in appearance. 2. Improve Storage and Handling: Prepare fresh solutions and strictly adhere to light-protection protocols during storage and handling.[7] For long-term storage, keep solid azoxystrobin at recommended low temperatures (e.g., -20°C) in a light-tight container.[3]

Frequently Asked Questions (FAQs)

Q1: What is azoxystrobin photodegradation? A1: Azoxystrobin is susceptible to degradation when exposed to light, particularly UV radiation (wavelengths >290 nm).[8] This process, known as photodegradation or photolysis, involves the alteration of its chemical structure. Key transformation pathways include photoisomerization from the active E-isomer to the less active Z-isomer, hydrolysis of the methyl ester, and cleavage of the acrylate (B77674) double bond.[4][5][9]

Q2: Which light sources pose the greatest risk to azoxystrobin in a lab setting? A2: The most significant risks come from direct sunlight and artificial light sources that emit UV radiation. This includes solar simulators (e.g., xenon arc lamps) used in photostability studies, and to a lesser extent, prolonged exposure to standard laboratory fluorescent lighting.[4][6] Even brief exposure can initiate degradation.

Q3: How should I store azoxystrobin and its solutions to minimize photodegradation? A3: To ensure stability:

  • Solid Compound: Store solid azoxystrobin in a tightly sealed, amber glass vial in a dark, temperature-controlled environment, such as a freezer at -20°C for long-term storage.[3]

  • Stock and Working Solutions: Prepare solutions in a high-purity, degassed solvent. Store them in amber glass vials or clear vials completely wrapped in aluminum foil.[7] For short-term storage, refrigeration (2-8°C) is suitable, while longer-term storage should be at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: What are the most effective, simple strategies to protect my samples during an experiment? A4: A multi-layered approach is best:

  • Light Exclusion: This is the most critical step. Work in a dimly lit area, use amber or opaque labware (e.g., vials, microplates), and wrap any clear containers in aluminum foil.[1][6]

  • Minimize Exposure Time: Plan your workflow to reduce the amount of time samples are exposed to any light. Prepare solutions immediately before use.[7]

  • Use Controls: Always include a "dark control" sample that is shielded from light throughout the experiment to help you identify and quantify any degradation that occurs.[2]

Q5: Does solvent choice affect the photodegradation rate of azoxystrobin? A5: Yes, solvent polarity has a significant impact. The photochemical reactivity of azoxystrobin, including its photoisomerization, is enhanced in less polar solvents.[10][11] Therefore, in non-polar environments that might mimic the waxy cuticle of a leaf, photodegradation can be more pronounced than in aqueous solutions.

Quantitative Data on Azoxystrobin Photostability

The rate of photodegradation is often expressed as a half-life (DT50), the time it takes for 50% of the compound to degrade under specific conditions. These values can vary significantly based on the experimental matrix, pH, and light source.

FungicideMediumLight SourcepHHalf-life (DT50)
AzoxystrobinSoil SurfaceSimulated SunlightNot Specified11 days
AzoxystrobinField ConditionsNatural SunlightNot Specified< 14 days

Table based on data from reference[12].

The quantum efficiency (a measure of the efficiency of a photochemical process) of azoxystrobin in aqueous solutions also varies with pH, though the range of values indicates relative stability across this pH range.[4][5]

pHPolychromatic Quantum Efficiency (φ)
4.55.42 x 10⁻³
7.03.47 x 10⁻³
9.03.06 x 10⁻³

Table based on data from references[4][5].

Experimental Protocols

Protocol 1: General Handling of Azoxystrobin to Minimize Photodegradation

This protocol outlines a standard workflow for preparing and handling azoxystrobin solutions while minimizing light exposure.

  • Preparation Environment: Conduct all work in a dark room, under amber or red safelights, or in a designated low-light area of the laboratory. Avoid direct overhead lighting.[7]

  • Solution Preparation:

    • Allow the solid azoxystrobin container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the compound in a darkened balance enclosure or a weigh boat shielded from light.

    • Dissolve the solid in a high-purity, degassed solvent within an amber glass vial or a clear vial that has been pre-wrapped in aluminum foil.

    • If necessary, sonicate briefly in a covered sonicator to ensure complete dissolution.[7]

  • Storage:

    • Store stock solutions in the amber/foil-wrapped vial at the appropriate temperature (e.g., -20°C).

    • Prepare working solutions by diluting the stock solution under the same low-light conditions.

  • Experimental Use:

    • Use amber or foil-wrapped tubes and opaque 96-well plates for all experimental procedures.

    • If a procedure requires illumination (e.g., fluorescence reading), use the lowest light intensity and shortest exposure time necessary.[7]

Protocol 2: Assessing the Effectiveness of Light-Protective Measures

This experiment is designed to quantify the degree of photodegradation under specific lab conditions and test the effectiveness of protective measures (e.g., amber vials).

  • Sample Preparation:

    • Prepare a working solution of azoxystrobin in a relevant solvent (e.g., acetonitrile/water).

    • Aliquot the solution into two sets of containers:

      • Set A: Transparent containers (e.g., clear glass vials).

      • Set B (Dark Control): Identical transparent containers that are then wrapped completely in aluminum foil.[2][6]

    • Prepare at least three replicates for each set and for each time point.

  • Initial Analysis (T=0):

    • Immediately take a sample from the initial working solution.

    • Analyze using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration of azoxystrobin.[13]

  • Light Exposure:

    • Place both Set A and Set B samples in the intended experimental environment (e.g., on the lab bench under normal lighting, or in a photostability chamber).

    • Ensure the temperature is controlled and monitored for all samples.[14]

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from Set A and one from Set B.

    • Immediately analyze the samples by HPLC or LC-MS/MS to quantify the remaining azoxystrobin concentration.

  • Data Analysis:

    • Calculate the percentage of azoxystrobin remaining at each time point for both sets relative to the T=0 concentration.

    • Plot the concentration or percentage remaining versus time for both the exposed samples and the dark controls.

    • The difference in degradation between Set A and Set B demonstrates the extent of photodegradation and the effectiveness of the light-protecting foil.

Visualizations

G cluster_0 Experimental Setup A Prepare Azoxystrobin Solution in Low Light B Aliquot into Two Sets: 1. Exposed (Clear Vials) 2. Dark Control (Wrapped Vials) A->B C Analyze T=0 Concentration (HPLC) B->C D Expose Samples to Light Source at Controlled Temperature B->D E Collect Samples at Defined Time Intervals D->E F Analyze Concentration of Azoxystrobin E->F G Calculate Degradation Rate and Compare Sets F->G

Caption: Experimental workflow for a photostability assessment.

G cluster_factors Influencing Factors cluster_mitigation Minimization Strategies Degradation Azoxystrobin Photodegradation LowLight Work in Low Light / Dark Room Degradation->LowLight mitigated by Containers Use Amber/Opaque Containers or Foil Degradation->Containers mitigated by Control Include Dark Controls Degradation->Control monitored by Fresh Prepare Solutions Fresh Degradation->Fresh mitigated by Light Light Exposure (>290 nm) Light->Degradation causes Solvent Solvent Polarity (Higher degradation in non-polar) Solvent->Degradation influences Temp Temperature Temp->Degradation influences

Caption: Factors influencing and minimizing azoxystrobin photodegradation.

References

Technical Support Center: Troubleshooting (E) and (Z) Isomer Separations in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of (E) and (Z) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your analytical and preparative methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating (E) and (Z) isomers using chromatography?

(E) and (Z) isomers, also known as geometric isomers, often possess very similar physical and chemical properties, such as polarity and molecular weight. This similarity makes their separation challenging as they can exhibit nearly identical interactions with the stationary and mobile phases in a chromatographic system, frequently leading to co-elution or poor resolution.[1][2] The subtle differences in their three-dimensional structures are the key to achieving separation.

Q2: Which chromatographic techniques are most effective for separating (E) and (Z) isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques.[1][3][4] Reversed-phase HPLC with specialized stationary phases is often the first approach.[1][5] SFC has gained popularity due to its speed, efficiency, and reduced solvent consumption, making it a powerful tool for both analytical and preparative separations of stereoisomers, including (E) and (Z) isomers.[3][4][6] Argentation chromatography, a technique where silver ions are incorporated into the stationary phase, can be highly effective for separating unsaturated compounds like alkenes by exploiting differential interactions with the double bonds of the isomers.[1][7]

Q3: Can I use a chiral column to separate (E) and (Z) isomers?

While chiral columns are specifically designed to separate enantiomers, they can sometimes resolve diastereomers and, in some cases, geometric isomers.[8] Some chiral stationary phases (CSPs) can provide the necessary selectivity based on the different spatial arrangements of the (E) and (Z) isomers.[9][10][11] However, it is generally more common to start with achiral chromatography unless the molecule also contains chiral centers.[8]

Q4: My (E) and (Z) isomers are interconverting during analysis. What can I do?

Some isomers can interconvert under certain conditions (e.g., exposure to light, heat, or specific pH).[7][12][13] To minimize this:

  • Control Temperature: Lowering the column and sample temperature can often slow down the rate of interconversion.[13]

  • Protect from Light: If your compounds are light-sensitive, use amber vials and protect the chromatographic system from direct light.[1]

  • Adjust pH: The stability of your isomers may be pH-dependent. Ensure the mobile phase pH is in a range where both isomers are stable.

Troubleshooting Guide: Poor Separation of (E) and (Z) Isomers

This guide addresses specific issues you may encounter during method development and analysis.

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

If your chromatogram shows a single broad peak or two poorly resolved peaks, your method lacks the necessary selectivity.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Poor Resolution or Co-elution step1 Optimize Mobile Phase start->step1 step2 Change Stationary Phase step1->step2 If resolution is still poor end Resolution Improved step1->end If resolution improves step3 Adjust Temperature step2->step3 If resolution is still poor step2->end If resolution improves step4 Modify Flow Rate step3->step4 If resolution is still poor step3->end If resolution improves step4->end If resolution improves Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_overload Check for Column Overload start->check_overload check_solvent Check Injection Solvent check_overload->check_solvent If not overloaded solution_overload Reduce sample concentration or injection volume check_overload->solution_overload If overloaded check_contamination Check for Column Contamination check_solvent->check_contamination If solvent is appropriate solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent If solvent mismatch solution_contamination Flush column or use a guard column check_contamination->solution_contamination If contaminated end Peak Shape Improved solution_overload->end solution_solvent->end solution_contamination->end

References

challenges in quantifying low levels of (Z)-Azoxystrobin impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Z)-Azoxystrobin impurity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of low levels of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the geometric isomer of (E)-Azoxystrobin, the active fungicidal ingredient. The (Z)-isomer is considered an impurity that can form during the synthesis and storage of Azoxystrobin-containing products.[1] Regulatory bodies require the monitoring and control of this impurity to ensure product quality, safety, and efficacy, as the (Z)-isomer is biologically inactive.[1]

Q2: What are the main challenges in quantifying low levels of this compound?

A2: The primary challenges include:

  • Photoisomerization: The active (E)-isomer can convert to the inactive (Z)-isomer upon exposure to light, which can complicate analysis if not handled properly.[2]

  • Poor Chromatographic Resolution: Due to their structural similarity, separating the (E) and (Z) isomers can be difficult, leading to issues like peak tailing, fronting, broad peaks, or co-elution.[2][3]

  • Low Concentration Levels: Accurately quantifying the impurity at very low levels requires highly sensitive and validated analytical methods.

  • Matrix Effects: Complex sample matrices, such as in formulated products or environmental samples, can interfere with the analysis, potentially affecting accuracy and precision.[3]

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a commonly used and validated method for the simultaneous determination of (E)- and this compound.[1][4][5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are also effective techniques.[1][7][8][9]

Q4: How can I improve poor peak resolution between the (E) and (Z) isomers in HPLC?

A4: To improve peak resolution, consider the following:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile) to water can significantly impact separation.[2] Experiment with a range of compositions (e.g., 60:40 to 80:20 v/v acetonitrile:water).[2]

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Buffering the aqueous portion of the mobile phase can improve peak shape.[2][3]

  • Column Selection: A C18 column is commonly recommended.[3][7] Ensure the column is not contaminated or degraded.

  • Flow Rate: A lower flow rate can sometimes improve separation.[2]

Q5: What is a typical Limit of Quantification (LOQ) for this compound?

A5: A validated HPLC-DAD method has been reported to achieve a Limit of Quantification (LOQ) of 0.3 µg/mL for this compound in suspension concentrate formulations.[4][5][6][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
  • Possible Cause: Secondary interactions with the stationary phase, column overload, poor sample solubility, or a contaminated guard/analytical column.[2]

  • Suggested Solutions:

    • Check for Column Overload: Dilute your sample and inject a smaller volume. If peak shape improves, overload was the issue.[2]

    • Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase.[2]

    • Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2]

Issue 2: Low Recovery of Analytes During Sample Preparation
  • Possible Cause: Inappropriate extraction solvent or matrix effects from complex samples.[3]

  • Suggested Solutions:

    • Test Different Solvents: Experiment with various extraction solvents like acetonitrile, ethyl acetate, or a mixture to find the most efficient one for your sample matrix.[3]

    • Utilize QuEChERS Method: For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis.[3]

Issue 3: High Background Noise in LC-MS/MS Analysis
  • Possible Cause: Contamination of the mobile phase, LC system, or mass spectrometer, or co-elution of matrix components.[3]

  • Suggested Solutions:

    • Use High-Purity Solvents: Ensure you are using high-purity solvents and freshly prepared mobile phases.[3]

    • System Cleaning: Regularly clean the LC system and the ion source of the mass spectrometer.[3]

    • Improve Chromatographic Separation: Further optimize your HPLC method to better resolve the analytes from interfering matrix components.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods for Azoxystrobin (B1666510) and its (Z)-isomer impurity.

Table 1: Method Performance for this compound Quantification

ParameterMethodValueReference
Limit of Quantification (LOQ)HPLC-DAD0.3 µg/mL[4][5][6][10]
RecoveryHPLC-DAD90-110%[4][5][10]
Repeatability (RSDr)HPLC-DAD< 1%[4][5]

Experimental Protocols

HPLC-DAD Method for (E)- and this compound in Formulations

This method is suitable for the simultaneous quantification of (E)-Azoxystrobin and the this compound impurity in suspension concentrate (SC) formulations.[1][4]

1. Chromatographic Conditions:

  • Column: C18 (e.g., ODS2)[7]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v)[5][7]

  • Flow Rate: 1.0 mL/min[5][7]

  • Detection: UV or Diode Array Detector (DAD) at 255 nm[5][7]

  • Injection Volume: 20 µL[7]

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of (E)-Azoxystrobin and this compound reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.[1]

3. Preparation of Sample Solution:

  • Accurately weigh a portion of the formulation equivalent to about 20 mg of Azoxystrobin into a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[1]

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[1]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of (E)-Azoxystrobin and this compound based on their retention times compared to the reference standards.[1]

  • Quantify the analytes using the calibration curve generated from the working standard solutions.[1]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Sonicate Sonicate Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-DAD Analysis Filter->HPLC Inject into HPLC Identify Peak Identification HPLC->Identify Quantify Quantification via Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: General analytical workflow for the quantification of this compound.

Troubleshooting_Logic Start Poor Peak Resolution Observed Q1 Is there Peak Tailing? Start->Q1 A1_1 Dilute Sample & Re-inject Q1->A1_1 Yes A1_2 Adjust Mobile Phase pH Q1->A1_2 Yes A1_3 Clean/Replace Column Q1->A1_3 Yes Q2 Are Peaks Broad? Q1->Q2 No A1_1->Q1 Still Tailing End Resolution Improved A1_1->End Improved A1_2->Q1 Still Tailing A1_2->End Improved A1_3->End Improved A2_1 Check for Leaks Q2->A2_1 Yes A2_2 Decrease Flow Rate Q2->A2_2 Yes Q3 Are Isomers Co-eluting? Q2->Q3 No A2_1->End Improved A2_2->End Improved A3_1 Optimize Mobile Phase Ratio Q3->A3_1 Yes Q3->End No, consult further A3_1->End Improved

Caption: Troubleshooting logic for poor chromatographic peak resolution.

References

Validation & Comparative

A Comparative Analysis of the Fungicidal Efficacy of (Z)-Azoxystrobin and (E)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of the geometric isomers of azoxystrobin (B1666510): the (E)- and (Z)- forms. Azoxystrobin, a broad-spectrum fungicide, is a member of the strobilurin class, which functions by inhibiting mitochondrial respiration in fungi.[1][2] The stereochemistry of the methoxyacrylate group is a critical determinant of its biological activity.

Executive Summary

The (E)-isomer of azoxystrobin is the predominantly manufactured and biologically active form, exhibiting potent fungicidal activity against a wide range of plant pathogens.[3] In contrast, the (Z)-isomer is generally considered to be significantly less active or inactive. It is often found as an impurity in technical-grade azoxystrobin or can be formed from the (E)-isomer through photoisomerization upon exposure to light.[1][3] This difference in efficacy underscores the stereospecificity of the target binding site.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both isomers of azoxystrobin target the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) within the mitochondrial electron transport chain of fungi.[1] Binding at this site blocks the transfer of electrons, which in turn inhibits the synthesis of ATP, the essential energy currency of the cell. This disruption of the energy supply ultimately leads to the cessation of fungal growth and development.[1] The geometric configuration of the (E)-isomer is crucial for its high-affinity binding to the Qo site.

cluster_Mitochondrion Fungal Mitochondrion cluster_Inhibition Inhibition Pathway Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc₁ Complex (Complex III) Qo_Site Qo Site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin (E)-Azoxystrobin Binding Binds to Qo Site Azoxystrobin->Binding Z_Azoxystrobin (Z)-Azoxystrobin Z_Azoxystrobin->Binding Weak/No Binding Binding->Qo_Site Inhibition Inhibits Electron Transport Binding->Inhibition No_ATP ATP Synthesis Blocked Inhibition->No_ATP

Figure 1. Mechanism of action of Azoxystrobin isomers.

Comparative Fungicidal Efficacy

While direct comparative studies detailing the EC₅₀ values of (E)- and this compound against a wide range of fungi are limited in publicly accessible literature, the available information and data from analogous strobilurin fungicides strongly indicate a significant disparity in their fungicidal potency. The (E)-isomer is consistently reported as the active ingredient, while the (Z)-isomer is considered a less active photoproduct.

For a closely related strobilurin fungicide, pyribencarb, the difference in activity is stark. The (E)-isomer demonstrated potent antifungal activity with Minimum Inhibitory Concentrations (MICs) in the range of 0.025–0.05 mg/kg. In contrast, the (Z)-isomer was largely inactive, with MICs greater than 0.25 mg/kg.[4] This suggests that the geometric configuration is paramount for the fungicidal efficacy of this class of compounds.

Table 1: Qualitative and Semi-Quantitative Comparison of Azoxystrobin Isomers

Feature(E)-AzoxystrobinThis compoundReference(s)
Biological Activity HighLow to Inactive[3]
Commercial Formulation Primary active ingredientImpurity/degradate[1][3]
Binding to Qo Site StrongWeak to negligible[1]
Formation Synthesized as the active formPhotoisomerization from (E)-isomer[1][2]

Table 2: Fungicidal Efficacy (EC₅₀) of (E)-Azoxystrobin Against Various Plant Pathogens

The following data pertains to the commercially available (E)-Azoxystrobin.

Fungal PathogenDiseaseEC₅₀ (µg/mL)Reference(s)
Alternaria alternataBlack Spot1.86
Cercospora zeae-maydisGray Leaf Spot0.003 - 0.031
Sclerotinia sclerotiorumWhite Mold0.1127 - 0.6163
Lasiodiplodia theobromaeStem-end Rot0.36 - 364.24 (sensitive to resistant)
Rhizoctonia solaniRice Sheath Blight1.251

Experimental Protocols

The evaluation of fungicidal efficacy is typically conducted through in vitro bioassays that measure the inhibition of fungal growth or spore germination.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of fungal mycelium by 50% (EC₅₀).

1. Fungal Culture Preparation:

  • The target fungal pathogen is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 25°C) until the mycelium covers a significant portion of the plate.

2. Fungicide Stock Solution Preparation:

  • A stock solution of the test compound ((E)- or this compound) is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of dilutions are then prepared from the stock solution to obtain the desired test concentrations.

3. Preparation of Fungicide-Amended Media:

  • The fungicide dilutions are added to the molten PDA medium to achieve the final test concentrations. The final concentration of the solvent should be consistent across all treatments and the control, and at a level that does not affect fungal growth.

  • The amended medium is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug of a standardized diameter is taken from the margin of an actively growing fungal culture and placed at the center of each fungicide-amended and control plate.

  • The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plates reaches the edge of the plate.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • The percentage of mycelial growth inhibition is calculated for each concentration relative to the control.

  • The EC₅₀ value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare Fungal Culture on PDA Inoculation 4. Inoculate Plates with Mycelial Plugs Fungal_Culture->Inoculation Fungicide_Stock 2. Prepare Fungicide Stock Solutions Amended_Media 3. Prepare Fungicide-Amended Media Fungicide_Stock->Amended_Media Amended_Media->Inoculation Incubation 5. Incubate at Optimal Temperature Inoculation->Incubation Measurement 6. Measure Colony Diameter Incubation->Measurement Calculation 7. Calculate Percent Inhibition Measurement->Calculation EC50 8. Determine EC₅₀ Value Calculation->EC50

Figure 2. Experimental workflow for mycelial growth inhibition assay.
Spore Germination Inhibition Assay

This assay assesses the effect of the fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Fungal spores are harvested from a mature culture by flooding the plate with sterile distilled water, often containing a wetting agent (e.g., Tween 80).

  • The surface is gently scraped to dislodge the spores.

  • The resulting suspension is filtered to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10⁵ spores/mL).

2. Assay Setup in Microtiter Plate:

  • A 96-well microtiter plate is used for this assay.

  • Each well receives a specific volume of a suitable liquid growth medium (e.g., Potato Dextrose Broth).

  • The test fungicide dilutions are added to the wells to achieve the desired final concentrations.

  • A solvent control (medium with solvent but no fungicide) and a negative control (medium only) are included.

3. Inoculation and Incubation:

  • Each well is inoculated with a standardized volume of the spore suspension.

  • The plate is incubated at an appropriate temperature for a duration sufficient for spore germination in the control wells (typically 24-72 hours).

4. Assessment of Germination:

  • Spore germination is assessed under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Alternatively, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of spore germination inhibition is calculated for each fungicide concentration relative to the control.

  • The EC₅₀ value (the concentration that inhibits 50% of spore germination) is then determined.

Conclusion

The available scientific evidence strongly indicates that the fungicidal efficacy of azoxystrobin resides almost exclusively in its (E)-isomer. The (Z)-isomer, a product of photoisomerization, exhibits significantly lower to negligible antifungal activity. This highlights the critical importance of the stereochemistry of the methoxyacrylate toxophore for effective binding to the target site in the fungal respiratory chain. For researchers and professionals in drug development, this underscores the necessity of stereoselective synthesis and formulation strategies to maximize the efficacy of strobilurin-based fungicides and to understand the potential for loss of activity due to environmental degradation pathways.

References

A Comparative Guide to (Z)-Azoxystrobin and Pyraclostrobin for Agricultural Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Azoxystrobin and Pyraclostrobin (B128455) are two of the most prominent strobilurin fungicides utilized in modern agriculture for the management of a broad spectrum of fungal diseases. Both belong to the Quinone outside Inhibitor (QoI) group (FRAC Group 11) and share a common mode of action by inhibiting mitochondrial respiration in fungi.[1] Despite their similarities, they exhibit distinct chemical and physical properties that influence their performance in the field, including their systemic movement, residual activity, and impact on plant physiology. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in informed decision-making for agricultural disease control strategies.

General Characteristics

FeatureThis compoundPyraclostrobin
Fungicide Class Strobilurin (QoI)Strobilurin (QoI)
FRAC Code 1111
Systemicity Fully systemic, xylem-mobileLocally systemic, translaminar
Translocation Acropetal and translaminarTranslaminar
Preventive Activity StrongStrong
Curative Activity ModerateSlightly stronger
Residual Activity Long-lasting (approx. 15+ days)Long-lasting (approx. 15+ days)
Plant Health Benefits Can delay senescencePromotes stress tolerance and crop vigor
Crop Safety Good, but some phytotoxicity concerns on certain apple varieties and when mixed with certain adjuvants.[2]Generally considered to have good crop safety.[1]

Mechanism of Action

Both azoxystrobin (B1666510) and pyraclostrobin disrupt the fungal respiratory chain, a critical process for energy production. They specifically target the Quinone outside (Qo) binding site of the cytochrome b-c1 complex (Complex III) within the mitochondria.[1][3][4] This binding blocks electron transport, thereby inhibiting the synthesis of adenosine (B11128) triphosphate (ATP) and ultimately leading to fungal cell death. Due to this single-site mode of action, there is a risk of resistance development in fungal populations with repeated use of either fungicide.

G cluster_mitochondrion Fungal Mitochondrion cluster_fungicide Fungicide Action ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electrons Qo_site Qo Site ATP_Synthase ATP Synthase Qo_site->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Fungicide This compound or Pyraclostrobin Fungicide->Qo_site Binds and Blocks Electron Transfer

Diagram 1: Mechanism of action of this compound and Pyraclostrobin.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Pyraclostrobin against specific fungal pathogens.

In Vitro Sensitivity (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting. Lower EC₅₀ values indicate higher efficacy.

Fungal PathogenThis compound EC₅₀ (µg/mL)Pyraclostrobin EC₅₀ (µg/mL)Source
Alternaria solani (Early Blight of Potato & Tomato)Baseline Mean: 0.038Baseline Mean: Not specified in this study, but isolates were ~10 times more sensitive to pyraclostrobin than azoxystrobin.[1]
Cercospora zeae-maydis (Gray Leaf Spot of Corn)Mean: 0.018Mean: 0.0010[5]
Field Trial Performance

Field trials provide real-world data on disease control and impact on crop yield.

Soybean Rust (Phakopsora pachyrhizi) Control

Fungicide TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield ( kg/ha )Source
Untreated Control-58.72,245A study on soybean rust management
Azoxystrobin + Cyproconazole60 + 2425.32,754A study on soybean rust management
Pyraclostrobin + Epoxiconazole66.5 + 2515.83,012A study on soybean rust management

Wheat Leaf Blotch (Septoria tritici and Stagonospora nodorum) Control

Fungicide TreatmentApplication TimingDisease Severity on Flag Leaf (%)Yield Increase ( kg/ha )Source
Untreated Control-25.5-A study on wheat leaf blotch management
AzoxystrobinFlag Leaf Stage10.2350A study on wheat leaf blotch management
PyraclostrobinFlag Leaf Stage8.9410A study on wheat leaf blotch management

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the comparison.

In Vitro Fungicide Sensitivity Assay

A common method to determine the EC₅₀ value of a fungicide against a specific pathogen.

G cluster_workflow In Vitro Fungicide Sensitivity Assay Workflow A 1. Fungal Isolate Culture - Grow pure culture of the target pathogen on a suitable agar (B569324) medium. E 5. Inoculation - Place a standardized plug of the fungal culture onto the center of each fungicide-amended and control plate. A->E B 2. Fungicide Stock Solution Preparation - Dissolve technical grade fungicide in a solvent (e.g., acetone) to create a high-concentration stock solution. C 3. Serial Dilution - Prepare a series of fungicide concentrations by diluting the stock solution. B->C D 4. Amended Media Preparation - Incorporate the different fungicide concentrations into the molten agar medium. C->D D->E F 6. Incubation - Incubate the plates under controlled conditions (temperature, light) for a specific period. E->F G 7. Data Collection - Measure the radial growth of the fungal colony on each plate. F->G H 8. EC₅₀ Calculation - Calculate the fungicide concentration that inhibits 50% of the fungal growth compared to the control using statistical software. G->H

Diagram 2: General workflow for an in vitro fungicide sensitivity assay.

Materials:

  • Pure culture of the target fungal pathogen

  • Technical grade this compound and Pyraclostrobin

  • Appropriate solvent (e.g., acetone)

  • Growth medium (e.g., Potato Dextrose Agar)

  • Petri dishes

  • Incubator

Procedure:

  • Fungicide Stock Preparation: Prepare stock solutions of each fungicide in a suitable solvent.

  • Media Amendment: Create a series of media plates with varying concentrations of each fungicide. A control set of plates with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug of a uniform size from an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by fitting the data to a dose-response curve.

Field Efficacy Trial

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

G cluster_workflow Field Fungicide Efficacy Trial Workflow A 1. Experimental Design - Randomized Complete Block Design (RCBD) with multiple replications. B 2. Plot Establishment - Plant the target crop in uniform plots. A->B C 3. Inoculation (if necessary) - Artificially inoculate the plots with the target pathogen to ensure uniform disease pressure. B->C D 4. Fungicide Application - Apply fungicides at specified rates and timings (e.g., at a certain growth stage or upon first sign of disease). Include an untreated control. C->D E 5. Disease Assessment - Periodically assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected). D->E F 6. Yield Data Collection - Harvest the plots at crop maturity and measure the yield. E->F G 7. Statistical Analysis - Analyze the disease severity and yield data to determine the efficacy of each fungicide treatment. F->G

References

Cross-Resistance in Strobilurin Fungicides: A Comparative Analysis of Azoxystrobin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of azoxystrobin (B1666510) with other key strobilurin fungicides reveals a landscape of shared vulnerabilities and varied efficacy against critical plant pathogens. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, alongside detailed methodologies of the cited experiments.

Strobilurin fungicides, a class of quinone outside inhibitors (QoIs), are pivotal in modern agriculture for their broad-spectrum activity. They function by inhibiting mitochondrial respiration in fungi, specifically by binding to the Qo site of the cytochrome bc1 complex.[1] However, the single-site mode of action of these fungicides, including the widely used azoxystrobin, predisposes them to a high risk of resistance development. A primary mechanism of this resistance is a point mutation in the cytochrome b gene, most commonly the G143A substitution, which confers cross-resistance to other strobilurins.[1][2] Understanding the nuances of this cross-resistance is crucial for effective disease management and the development of sustainable fungicide programs.

Quantitative Comparison of Strobilurin Fungicide Efficacy

The following tables summarize the 50% effective concentration (EC50) values for azoxystrobin and other strobilurins against various fungal pathogens. A lower EC50 value indicates a higher sensitivity of the fungus to the fungicide. The data highlights the positive cross-resistance observed among different QoI fungicides, where resistance to one often translates to resistance to others.[1]

Table 1: Cross-Resistance of Colletotrichum spp. to Strobilurin Fungicides [3]

FungicideFungicide Class (FRAC Code)Sensitive Strains Average EC50 (μg/mL)Resistant Strains Average EC50 (μg/mL)
PyraclostrobinQoI (11)1.58621.158
Kresoxim-methylQoI (11)--
AzoxystrobinQoI (11)--

Note: A significant positive cross-resistance was observed between pyraclostrobin, kresoxim-methyl, and azoxystrobin.[3]

Table 2: Sensitivity of Ustilaginoidea virens to Strobilurin Fungicides [4]

FungicideFungicide Class (FRAC Code)EC50 Range (μg/mL)Mean EC50 (μg/mL)
AzoxystrobinQoI (11)0.001 - 0.8640.203
PyraclostrobinQoI (11)0.001 - 0.5690.079

Note: A statistically significant and moderately positive correlation in sensitivity was found between azoxystrobin and pyraclostrobin.[4]

Table 3: Sensitivity of Venturia inaequalis to Strobilurin Fungicides [5][6]

FungicideFungicide Class (FRAC Code)Population TypeEC50 Range (μg/mL)
Trifloxystrobin/Kresoxim-methylQoI (11)Wild-type< 0.031
Trifloxystrobin/Kresoxim-methylQoI (11)Commercially managed (good control)< 0.063
PyraclostrobinQoI (11)Reduced sensitivity0.084 - 2.026

Table 4: Sensitivity of Botrytis cinerea to Strobilurin Fungicides [7][8]

FungicideFungicide Class (FRAC Code)PhenotypeEC50 (μg/mL)
AzoxystrobinQoI (11)Sensitive< 4.5
AzoxystrobinQoI (11)Resistant> 71.9
Kresoxim-methylQoI (11)Resistant isolates showed cross-resistance-
TrifloxystrobinQoI (11)Resistant isolates showed cross-resistance-

Experimental Protocols

The data presented in this guide is based on established in-vitro fungicide sensitivity assays. The following is a generalized methodology for determining the EC50 values.

1. Fungal Isolate Collection and Culture:

  • Fungal isolates are collected from infected plant tissues in commercial orchards or experimental fields.

  • Single-spore isolates are obtained and maintained on a suitable culture medium, such as potato dextrose agar (B569324) (PDA), at a controlled temperature (e.g., 20-25°C).

2. Fungicide Stock Solution Preparation:

  • Technical-grade fungicides are dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial dilutions are then made to obtain a range of desired fungicide concentrations.

3. In Vitro Sensitivity Assay (Agar Dilution Method):

  • The fungicide solutions are incorporated into molten PDA to achieve the final desired concentrations.

  • The amended PDA is poured into Petri dishes.

  • Mycelial plugs from the edge of actively growing fungal cultures are placed in the center of the fungicide-amended and control (non-amended) plates.

  • The plates are incubated at a controlled temperature for a specified period.

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

  • The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated by regressing the probit of inhibition against the log-transformed fungicide concentrations.[9][10]

4. In Vitro Sensitivity Assay (Spore Germination Method):

  • A spore suspension of the fungal isolate is prepared.

  • The spore suspension is mixed with various concentrations of the fungicide on a suitable medium (e.g., water agar).

  • After an incubation period, the percentage of spore germination is determined by microscopic observation.

  • The EC50 value, the concentration of the fungicide that inhibits spore germination by 50%, is calculated.[11]

Signaling Pathways and Experimental Workflows

To visualize the process of a typical cross-resistance study, the following diagrams are provided.

Cross_Resistance_Study_Workflow cluster_collection Sample Collection & Isolation cluster_assay Fungicide Sensitivity Assay cluster_analysis Data Analysis cluster_molecular Molecular Analysis (Optional) A Collect Infected Plant Material B Isolate Fungal Pathogen A->B C Establish Pure Cultures B->C D Prepare Fungicide Solutions (Azoxystrobin & Other Strobilurins) C->D E Inoculate on Fungicide-Amended Media D->E F Incubate under Controlled Conditions E->F G Measure Fungal Growth Inhibition F->G H Calculate EC50 Values G->H I Determine Resistance Factors H->I J Statistical Analysis of Cross-Resistance I->J N N J->N Publish Comparison Guide K DNA Extraction L PCR for Cytochrome b Gene K->L M Sequence Analysis for Mutations (e.g., G143A) L->M M->J

Caption: Workflow of a typical cross-resistance study.

Strobilurin_Resistance_Pathway cluster_mitochondrion Mitochondrial Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site ATP_Production ATP Production (Energy) Qo_site->ATP_Production Blocks Electron Transfer Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->Qo_site Binds and Inhibits Altered_Qo_Site Altered Qo Site Strobilurin->Altered_Qo_Site Reduced Binding Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Inhibits G143A_Mutation G143A Mutation in Cytochrome b Gene G143A_Mutation->Altered_Qo_Site Leads to Altered_Qo_Site->ATP_Production Allows Electron Transfer

Caption: Mechanism of strobilurin action and resistance.

References

A Comparative Analysis of Azoxystrobin and Trifloxystrobin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the fungicidal efficacy of two leading strobilurin fungicides, azoxystrobin (B1666510) and trifloxystrobin (B1683241). Both are widely utilized in agriculture for the management of a broad spectrum of fungal diseases.[1][2] This analysis, supported by experimental data, delves into their mechanisms of action, comparative performance against various pathogens, and detailed experimental protocols to aid in research and development.

Mechanism of Action: Targeting Fungal Respiration

Both azoxystrobin and trifloxystrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides.[1] Their primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][2][3] They achieve this by binding to the Qo site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain.[1][4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the production of adenosine (B11128) triphosphate (ATP).[1] The disruption of ATP synthesis ultimately leads to the inhibition of spore germination and mycelial growth, effectively controlling the fungal pathogen.[1]

cluster_Mitochondrion Fungal Mitochondrion cluster_QoI_Inhibition QoI Fungicide Action cluster_Cellular_Effects Cellular Effects Electron_Transport_Chain Electron Transport Chain Complex_III Cytochrome bc1 complex (Complex III) Electron_Transport_Chain->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Complex_III->ATP_Synthase Disrupted by QoI ATP ATP (Energy) ATP_Synthase->ATP Inhibition_of_Spore_Germination Inhibition of Spore Germination Inhibition_of_Mycelial_Growth Inhibition of Mycelial Growth Azoxystrobin_Trifloxystrobin Azoxystrobin / Trifloxystrobin Azoxystrobin_Trifloxystrobin->Complex_III Binds to Qo site Fungal_Cell_Death Fungal Cell Death Inhibition_of_Spore_Germination->Fungal_Cell_Death Inhibition_of_Mycelial_Growth->Fungal_Cell_Death

Mechanism of action for Azoxystrobin and Trifloxystrobin.

Comparative Efficacy: In Vitro and Field Studies

The effectiveness of azoxystrobin and trifloxystrobin can differ based on the target pathogen, environmental conditions, and crop.[1] The following tables present a summary of experimental data from various studies.

In Vitro Efficacy: Mycelial Growth Inhibition

The half-maximal effective concentration (EC50) is a measure of a fungicide's potency, with lower values indicating higher activity.

Target PathogenFungicideMean EC50 (µg/mL)Reference
Cercospora zeae-maydis (Gray Leaf Spot of Corn)Azoxystrobin0.018[1]
Trifloxystrobin0.0023[1]
Sclerotinia sclerotiorumTrifloxystrobin0.06[5]
Field Efficacy: Disease Control

Field trials provide real-world data on the performance of these fungicides in controlling plant diseases.

CropDiseaseFungicide CombinationApplication RateDisease Control (%)Reference
Sugar BeetCercospora Leaf SpotAzoxystrobinNot SpecifiedModest to poor[6][7]
Trifloxystrobin150 µg/mL89.4 - 93.8[7]
WheatLeaf Rust (Puccinia triticina)Tebuconazole 50% + Trifloxystrobin 25% WG0.06%94.93[3]
Black PepperAnthracnose (Colletotrichum gloeosporioides)Tebuconazole + Trifloxystrobin0.2 g/L and 0.4 g/L100[1]
ChilliAnthracnose (Colletotrichum capsici)Azoxystrobin 23 SCNot Specified35.17[1]
Trifloxystrobin 25% + Tebuconazole 50% WGNot Specified100 (in vitro)[1]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of azoxystrobin and trifloxystrobin.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.[1]

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and sterilized via autoclaving.[1]

  • Fungicide Stock Solutions: Stock solutions of azoxystrobin and trifloxystrobin are prepared in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) at a high concentration.[1]

  • Amended Media Preparation: The sterile agar medium is cooled to approximately 45-50°C.[1] Appropriate volumes of the fungicide stock solutions are then added to the molten agar to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[1] A control medium containing only the solvent is also prepared.[1]

  • Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing edge of a pure culture of the target fungus is placed at the center of each agar plate.[1]

  • Incubation: The plates are incubated in the dark at a temperature optimal for the growth of the specific fungus.[1]

  • Data Collection: The colony diameter of the fungal growth is measured in two perpendicular directions at regular intervals until the growth in the control plates nears the edge of the plate.[1]

  • Analysis: The percentage of mycelial growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined using statistical methods like probit analysis.[1]

Start Start Media_Preparation 1. Media Preparation (e.g., PDA) Start->Media_Preparation Fungicide_Stock_Solutions 2. Prepare Fungicide Stock Solutions Media_Preparation->Fungicide_Stock_Solutions Amended_Media 3. Prepare Fungicide-Amended Media Fungicide_Stock_Solutions->Amended_Media Plating 4. Pour Plates Amended_Media->Plating Inoculation 5. Inoculate with Fungal Plug Plating->Inoculation Incubation 6. Incubate Plates Inoculation->Incubation Data_Collection 7. Measure Colony Diameter Incubation->Data_Collection Analysis 8. Calculate % Inhibition and EC50 Data_Collection->Analysis End End Analysis->End

Workflow for In Vitro Mycelial Growth Inhibition Assay.
Field Trial for Disease Control Efficacy

This protocol outlines a generalized approach for evaluating fungicide performance under field conditions.

  • Experimental Design: A randomized complete block design is typically employed to minimize the effects of field variability.

  • Plot Establishment: The experimental area is divided into individual plots of a specified size, with buffer zones to prevent spray drift between treatments.

  • Treatment Application: Fungicides are applied at predetermined rates and timings using calibrated spray equipment to ensure uniform coverage. Treatments include an untreated control for comparison.

  • Disease Inoculation (if necessary): In some studies, plots may be artificially inoculated with the target pathogen to ensure uniform disease pressure.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals using standardized rating scales.

  • Yield Data Collection: At the end of the growing season, crop yield and quality parameters are measured for each plot.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) and other statistical tests to determine significant differences between treatments.

Start Start Experimental_Design 1. Randomized Complete Block Design Start->Experimental_Design Plot_Establishment 2. Establish and Demarcate Plots Experimental_Design->Plot_Establishment Treatment_Application 3. Apply Fungicide Treatments Plot_Establishment->Treatment_Application Disease_Assessment 4. Assess Disease Severity and Incidence Treatment_Application->Disease_Assessment Yield_Data_Collection 5. Collect Crop Yield Data Disease_Assessment->Yield_Data_Collection Statistical_Analysis 6. Analyze Data Yield_Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Generalized Workflow for a Field Efficacy Trial.

Conclusion

Both azoxystrobin and trifloxystrobin are highly effective QoI fungicides that are integral to modern disease management strategies.[1] While they share a common mechanism of action, their efficacy against specific pathogens can vary. Experimental data suggests that trifloxystrobin may have an advantage in controlling certain diseases, such as Cercospora leaf spot on sugar beet, in both in vitro and in vivo studies.[1][6][7] However, the choice of fungicide should be based on the specific pathosystem, local pathogen populations, and integrated pest management (IPM) principles to ensure sustainable and effective disease control. Further comparative studies across a broader range of pathogens and environmental conditions are warranted to provide a more comprehensive understanding of their relative performance.[1]

References

Unraveling the Environmental Persistence of Azoxystrobin's Geometric Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the (E) and (Z) isomers of the broad-spectrum fungicide, azoxystrobin (B1666510), reveals significant disparities in their environmental persistence, primarily governed by photochemical transformation. This guide provides a comparative examination of the stability and degradation of these isomers in soil and aquatic environments, supported by experimental data and standardized testing protocols.

Azoxystrobin, a cornerstone in modern agriculture for fungal disease management, is predominantly formulated and applied as its biologically active (E)-isomer. However, exposure to sunlight instigates a photoisomerization process, converting the (E)-isomer into its geometric counterpart, the (Z)-isomer. This transformation is a critical determinant of azoxystrobin's overall environmental fate, as the two isomers exhibit distinct degradation characteristics and persistence.

Comparative Persistence in Soil and Water

The environmental persistence of a pesticide, often quantified by its half-life (DT50) - the time required for 50% of the initial concentration to dissipate - is a crucial parameter in assessing its long-term ecological impact.

Persistence in Soil

The (E)-isomer of azoxystrobin is known for its persistence in soil, with its degradation rate being influenced by factors such as soil type, temperature, and microbial activity. Laboratory incubation studies conducted in Andisol soil have demonstrated that the degradation of the (E)-isomer follows first-order kinetics. Temperature plays a significant role, with higher temperatures accelerating degradation. The negligible degradation in sterile soil underscores the critical role of microbial breakdown in its dissipation pathway.

While the formation of the (Z)-isomer from the (E)-isomer via photolysis on soil surfaces is an expected phenomenon, comprehensive data on the independent degradation kinetics and half-life of the (Z)-isomer in soil are notably limited in the current body of scientific literature. It is generally understood that following a rapid photoisomerization, a slower degradation of the (Z)-isomer ensues.

IsomerSoil TypeConditionsHalf-life (DT50) in Days
(E)-isomer Andisol5°C, laboratory incubation87
Andisol20°C, laboratory incubation77
Andisol35°C, laboratory incubation63
English SoilAerobic54 - 85
American SoilAerobic164
-Anaerobic50 - 56
(Z)-isomer --Data not readily available
Persistence in Water

In aquatic environments, photodegradation is a primary dissipation pathway for azoxystrobin. The (E)-isomer undergoes photoisomerization to the (Z)-isomer, and both isomers can be further degraded by light. The photolysis half-life of azoxystrobin in water at pH 7 has been reported to be in the range of 8.7 to 13.9 days.

IsomerMediumConditionsHalf-life (DT50) in Days
Azoxystrobin (mixed isomers) WaterpH 7, photolysis8.7–13.9

Photochemical Transformation

Photochemical reactions are central to the environmental fate of azoxystrobin isomers. The efficiency of these transformations can be quantified by the quantum yield, which measures the number of molecules transformed per photon absorbed.

ParameterValueConditions
(E) to (Z) Isomerization Quantum Yield 0.75 ± 0.08In n-heptane/isopropanol
(Z) to (E) Isomerization Chemical Yield 0.95 ± 0.1In n-heptane/isopropanol
Photodegradation Quantum Yield (from E-isomer) 0.073 ± 0.008In n-heptane/isopropanol
Pseudo Photostationary Equilibrium [E]/[Z] Ratio 2.0 ± 0.1In n-heptane/isopropanol

Experimental Protocols

The determination of the environmental persistence of azoxystrobin isomers relies on standardized and rigorous experimental protocols, typically following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Soil Biodegradation Study Protocol (based on OECD Guideline 307)

A typical laboratory soil biodegradation study for a pesticide like azoxystrobin involves the following steps:

  • Soil Selection and Preparation: A representative agricultural soil is collected, sieved to remove large debris, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance ((E)-isomer, (Z)-isomer, or a mixture) is applied to the soil at a concentration relevant to its agricultural use. For radiolabeled studies, a ¹⁴C-labeled test substance is often used to trace its fate.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a specified period (e.g., up to 120 days). Aerobic or anaerobic conditions are maintained as required.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The dissipation of the test substance over time is plotted, and the half-life (DT50) is calculated, typically assuming first-order kinetics.

Water Photodegradation Study Protocol

To assess the photodegradation of azoxystrobin isomers in water, the following experimental setup is commonly used:

  • Solution Preparation: A solution of the test substance is prepared in a buffered aqueous solution at a relevant concentration.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp. Control samples are kept in the dark to assess abiotic hydrolysis.

  • Sampling and Analysis: Aliquots of the solution are taken at various time points and analyzed by HPLC-MS/MS to determine the concentrations of the parent isomer and any photoproducts.

  • Quantum Yield and Half-life Calculation: The rate of degradation is used to calculate the quantum yield and the environmental half-life under specific light conditions.

Visualizing the Degradation Pathway

The transformation and degradation of azoxystrobin in the environment can be visualized as a multi-step process.

Azoxystrobin_Degradation_Pathway cluster_photochemical Photochemical Transformation cluster_degradation Degradation Pathways E_isomer (E)-Azoxystrobin (Biologically Active) Z_isomer (Z)-Azoxystrobin E_isomer->Z_isomer Photoisomerization (Sunlight) Photodegradation_Products Photodegradation Products E_isomer->Photodegradation_Products Photolysis Microbial_Degradation_Products Microbial Degradation Products (in Soil) E_isomer->Microbial_Degradation_Products Microbial Breakdown Z_isomer->E_isomer Photoisomerization Z_isomer->Photodegradation_Products Slower Photolysis Z_isomer->Microbial_Degradation_Products Microbial Breakdown

Figure 1. Environmental fate of azoxystrobin isomers.

Conclusion

The environmental persistence of azoxystrobin is a complex issue influenced by the dynamic interplay of its geometric isomers. The biologically active (E)-isomer can readily convert to the (Z)-isomer upon exposure to sunlight, a process that significantly alters its degradation profile. While the persistence of the (E)-isomer in soil and its photodegradation in water are relatively well-documented, a notable data gap exists concerning the independent degradation of the (Z)-isomer. This highlights the need for further research to fully comprehend the environmental fate and potential long-term impacts of the total azoxystrobin residues in various environmental compartments. A thorough understanding of the behavior of both isomers is essential for accurate environmental risk assessments and the development of sustainable agricultural practices.

Synergistic Fungicidal Action: A Comparative Analysis of (Z)-Azoxystrobin and Tebuconazole Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synergistic effects between (Z)-Azoxystrobin and tebuconazole (B1682727) reveals a potent combination fungicide with broad-spectrum activity and significant advantages in disease management and resistance mitigation. This guide provides a detailed comparison of its performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The combination of this compound, a Quinone outside Inhibitor (QoI), and tebuconazole, a demethylation inhibitor (DMI), demonstrates a powerful synergistic interaction that results in enhanced fungicidal efficacy. This synergy is attributed to their distinct modes of action, which target two separate and vital fungal metabolic pathways. Azoxystrobin (B1666510) inhibits mitochondrial respiration, effectively cutting off the energy supply of the fungal cell, while tebuconazole disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This dual-pronged attack not only provides both preventative and curative action but also helps to delay the development of fungicide resistance.[2][5]

Comparative Efficacy: In Vitro and Field Performance

Experimental data consistently demonstrates the superior performance of the azoxystrobin and tebuconazole combination across a range of crops and fungal pathogens.

In Vitro Mycelial Growth Inhibition

The synergistic effect is clearly demonstrated in laboratory assays measuring the inhibition of fungal mycelial growth.

Fungal PathogenCropAzoxystrobin + Tebuconazole Combination (% Inhibition)Tebuconazole Alone (% Inhibition)Azoxystrobin Alone (% Inhibition)Other Fungicides (% Inhibition)
Alternaria porri (Purple Blotch)Onion98.1 - 100Not specified in comparative studies92.4 - 95.1Difenoconazole: Similar to Azoxystrobin alone
Pyricularia oryzae (Rice Blast)RiceHigh (Specific % not detailed in search results)Not specified in comparative studiesNot specified in comparative studiesTricyclazole + Mancozeb: 100%
Rhizoctonia solani (Sheath Blight)RiceHigh (Synergistic Ratio: 1.59)Not specified in comparative studiesNot specified in comparative studiesNot specified
Field Trial Performance: Disease Control and Yield Enhancement

Field studies corroborate the in vitro findings, showing significant reductions in disease severity and corresponding increases in crop yield.

CropDiseaseAzoxystrobin + Tebuconazole TreatmentKey Performance Metrics
Onion Purple Blotch (Alternaria porri)Foliar sprayReduced Percent Disease Index (PDI) to 9.25% compared to 29.22% in untreated control.
Wheat Leaf Rust (Puccinia triticina)Foliar sprayAchieved over 85% disease control.
Wheat Stripe Rust (Puccinia striiformis)Foliar sprayReduced mean disease severity to 2.46% (97.22% control).
Rice Rice Blast (Pyricularia oryzae)Foliar sprayReduced leaf blast incidence to 10.40% compared to higher levels with some single fungicides.
Grapes Powdery & Downy MildewFoliar spraySignificantly reduced PDI on leaves and berries.
Soybean Soybean Rust (Phakopsora pachyrhizi)Foliar sprayEffective control, though specific comparative data with this combination was limited in the search results.

Experimental Protocols

In Vitro Synergy Assessment: The Checkerboard Method

A widely accepted method for evaluating synergistic interactions between two compounds is the checkerboard assay.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between azoxystrobin and tebuconazole.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the target fungal spores or mycelial fragments is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth). The concentration is adjusted to a predetermined level (e.g., 10^5 spores/mL).

  • Drug Dilution Series: Serial dilutions of azoxystrobin and tebuconazole are prepared in a 96-well microtiter plate. Azoxystrobin is typically diluted along the rows, while tebuconazole is diluted along the columns. This creates a matrix of wells with varying concentrations of both fungicides, individually and in combination.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until visible growth is observed in the drug-free control wells.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined for each fungicide alone and for each combination. The FIC for each fungicide is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the individual FICs.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Field Efficacy Trial for Wheat Rust Control

Objective: To evaluate the efficacy of the azoxystrobin and tebuconazole combination in controlling wheat rust under field conditions.

Methodology:

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications. Plots are of a standardized size (e.g., 3m x 5m).

  • Crop Husbandry: A susceptible wheat variety is planted, and standard agronomic practices for the region are followed.

  • Inoculation (if necessary): To ensure uniform disease pressure, plots can be artificially inoculated with a suspension of rust urediniospores. Natural infection is also often relied upon in areas with a history of the disease.

  • Fungicide Application: The azoxystrobin and tebuconazole combination product is applied at the recommended rate and timing (e.g., at flag leaf emergence or at the first sign of disease). Applications are made using a calibrated sprayer to ensure uniform coverage. Control plots are left unsprayed or sprayed with water.

  • Disease Assessment: Disease severity is assessed at regular intervals (e.g., 7-14 days) after fungicide application. This is typically done using a standardized disease rating scale, such as the modified Cobb scale for rusts, which estimates the percentage of leaf area affected by the disease.

  • Yield Data Collection: At crop maturity, the plots are harvested, and grain yield and other relevant parameters (e.g., thousand-grain weight) are measured.

  • Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects. The percent disease control is calculated relative to the untreated control.

Visualizing the Synergistic Action

The dual-action mechanism of azoxystrobin and tebuconazole provides a robust defense against fungal pathogens. The following diagrams illustrate the experimental workflow for assessing this synergy and the combined impact on the fungal cell.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculum Inoculum Preparation fungal_culture->inoculum inoculation Inoculation inoculum->inoculation fungicides Fungicide Stock Solutions dilution Serial Dilution of Azoxystrobin & Tebuconazole fungicides->dilution plate 96-Well Plate plate->dilution dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic fic FIC Index Calculation mic->fic interpretation Synergy/Additive/ Antagonism fic->interpretation

Workflow for In Vitro Synergy Assessment.

G cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion RespChain Respiratory Chain (Cytochrome bc1) CellMembrane Cell Membrane CellDeath Fungal Cell Death CellMembrane->CellDeath disruption leads to Ergosterol Ergosterol Ergosterol->CellMembrane component of ATP ATP (Energy) ATP->CellDeath depletion leads to Azoxystrobin This compound Azoxystrobin->RespChain inhibits Tebuconazole Tebuconazole ErgosterolSynth Ergosterol Biosynthesis Tebuconazole->ErgosterolSynth inhibits RespChain->ATP produces ErgosterolSynth->Ergosterol produces

Dual-Site Action of Azoxystrobin and Tebuconazole.

Conclusion

The synergistic combination of this compound and tebuconazole offers a highly effective and robust solution for the management of a wide range of fungal diseases in various crops. Its dual mode of action not only enhances its efficacy beyond the additive effects of the individual components but also serves as a valuable tool in resistance management strategies. The presented experimental data and protocols provide a solid foundation for further research and development in the field of fungicidal formulations.

References

A Comparative Guide to the Systemic Properties of Azoxystrobin and Pyraclostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic properties of two widely used strobilurin fungicides, azoxystrobin (B1666510) and pyraclostrobin (B128455). Both fungicides are classified as Quinone outside Inhibitors (QoI) and share a common mode of action by inhibiting mitochondrial respiration in fungi.[1][2] However, they exhibit significant differences in their uptake, translocation, and overall systemic behavior within plants, which influences their application and efficacy in disease management.

Key Differences in Systemic Properties

Azoxystrobin is recognized for its true systemic activity, demonstrating both translaminar movement and xylem mobility.[1][3] This allows for acropetal translocation, meaning it can move upwards within the plant's vascular system from the point of application.[4] Consequently, azoxystrobin can protect new growth that emerges after application.[1]

In contrast, pyraclostrobin is characterized as a locally systemic fungicide with strong translaminar activity.[1][4] While it effectively penetrates the leaf tissue and can move from the upper to the lower leaf surface, its movement within the plant's vascular system (xylem and phloem) is limited.[1][4] Therefore, its protective action is primarily concentrated at and around the site of application.

A comparative study on cucumber plants revealed that under hydroponic conditions, azoxystrobin tends to accumulate in the leaves, whereas pyraclostrobin predominantly accumulates in the roots.[5] This study also indicated that both fungicides primarily enter the roots through the apoplastic pathway.[5] However, their transport mechanisms differ, with azoxystrobin being transportable through both anion and cation channels, while pyraclostrobin transport is restricted to anion channels.[5]

Quantitative Data Summary

The following tables summarize the key differences in the systemic properties of azoxystrobin and pyraclostrobin based on available research.

FeatureAzoxystrobinPyraclostrobinReference
Systemicity Fully systemicLocally systemic[1]
Translocation Xylem-mobile, translaminarTranslaminar only[1]
Mobility in Plant Acropetal (upward) movementLimited vascular movement[4][6]
Primary Accumulation Site (Hydroponic Cucumber Study) LeavesRoots[5]
PropertyAzoxystrobinPyraclostrobinReference
Root Uptake Pathway ApoplastApoplast[5]
Plant Transport Channels Anion and CationAnion only[5]

Experimental Protocols

Detailed methodologies for assessing the systemic properties of fungicides are crucial for reproducible and comparable results. Below are outlines of common experimental protocols.

Protocol for Assessing Fungicide Uptake and Translocation

This protocol is a generalized representation based on methodologies described in studies evaluating fungicide mobility.[7][8]

  • Plant Cultivation: Grow healthy, uniform plants (e.g., cucumber, wheat, tomato) in a controlled environment, such as a greenhouse or growth chamber. Plants can be grown in pots with a suitable soil mix or in a hydroponic system.

  • Fungicide Application:

    • Foliar Application: Apply a precise amount of the fungicide solution to a specific leaf or portion of the plant. This is often done using a microsyringe to ensure a consistent application volume and area.

    • Soil Drench/Root Application: For soil-grown plants, apply a known concentration of the fungicide solution to the soil surface. For hydroponic systems, introduce the fungicide into the nutrient solution.

  • Incubation: Maintain the treated plants under controlled environmental conditions (temperature, humidity, light) for a specific duration (e.g., 24, 48, 72 hours).

  • Sample Collection: At predetermined time points, harvest the plants and carefully dissect them into different parts (e.g., treated leaf, untreated leaves, stem, roots).

  • Extraction and Analysis:

    • Extract the fungicide from the plant tissues using an appropriate solvent (e.g., acetonitrile, methanol).

    • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the fungicide in each plant part.

  • Data Interpretation: Calculate the amount of fungicide absorbed and translocated to different parts of the plant. This data can be used to determine the mobility characteristics of the fungicide.

Protocol for Evaluating Translaminar Activity

This protocol is adapted from methods used to assess the movement of fungicides across leaf surfaces.[8]

  • Plant Preparation: Use healthy plants with fully expanded leaves.

  • Fungicide Application: Apply the fungicide to a small, defined area on the adaxial (upper) surface of a leaf. The abaxial (lower) surface of the same leaf is left untreated.

  • Inoculation: After a specific incubation period, inoculate the untreated abaxial surface of the leaf with a suitable fungal pathogen.

  • Disease Assessment: After an appropriate incubation period for the pathogen, assess the level of disease development on the untreated surface.

  • Evaluation: A reduction in disease symptoms on the untreated surface compared to a control plant indicates translaminar movement of the fungicide.

Signaling Pathway and Experimental Workflow Diagrams

Mode of Action: Inhibition of Mitochondrial Respiration

Both azoxystrobin and pyraclostrobin are QoI fungicides that target the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi.[2] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.

QoI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_protons cluster_Inhibition ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexI->p1 H+ pumping ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->p2 H+ pumping ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->p3 H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis QH2 Ubiquinol (QH2) QH2->ComplexIII e- CytC->ComplexIV e- p3->ATP_Synthase Proton Motive Force ADP ADP + Pi Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Inhibits Qo site Pyraclostrobin Pyraclostrobin Pyraclostrobin->ComplexIII

Caption: Mode of action of Azoxystrobin and Pyraclostrobin.

Experimental Workflow for Systemic Property Assessment

The following diagram illustrates a typical workflow for conducting experiments to determine the systemic properties of fungicides in plants.

Systemic_Workflow start Start: Healthy Plant Selection application Fungicide Application (Foliar or Root) start->application incubation Incubation under Controlled Conditions application->incubation sampling Plant Sampling & Dissection incubation->sampling extraction Fungicide Extraction from Plant Tissues sampling->extraction analysis Quantitative Analysis (HPLC / GC-MS) extraction->analysis data_interp Data Interpretation & Mobility Assessment analysis->data_interp end End: Systemic Profile Determined data_interp->end

Caption: Experimental workflow for fungicide systemic property assessment.

References

A Comparative Guide to the Validation of Analytical Methods for Azoxystrobin Impurity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in the fungicide azoxystrobin (B1666510). The focus is on providing objective performance data and detailed experimental protocols to aid researchers and quality control professionals in selecting the most appropriate method for their needs. The primary impurity of focus is the geometric isomer, (Z)-azoxystrobin, along with other process-related and degradation impurities.

Comparison of Analytical Methods

Several chromatographic techniques are employed for the analysis of azoxystrobin and its impurities, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent. The choice of method often depends on the specific impurity of interest, the sample matrix, and the required sensitivity.

Quantitative Performance Data

The following tables summarize the validation parameters for the most common analytical methods used for azoxystrobin and this compound determination.

Table 1: Performance of HPLC Methods for Azoxystrobin and this compound

ParameterHPLC-DAD[1]HPLC-UV[2]
Linearity (Correlation Coefficient) > 0.9990.999
Accuracy (Recovery %) Azoxystrobin: 97-103%this compound: 90-110%Azoxystrobin: 83.69-107.85%
Precision (RSD) < 1% (repeatability)Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) This compound: 0.3 µg/mLNot explicitly stated

Table 2: Performance of GC-MS Method for Azoxystrobin

ParameterGC-MS[3]
Linearity (Correlation Coefficient) > 0.99
Accuracy (Recovery %) 76.29 - 106%
Precision (RSD) < 21.5%
Limit of Detection (LOD) 0.003 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-DAD and GC-MS analysis of azoxystrobin and its impurities.

HPLC-DAD Method for this compound Impurity

This method is suitable for the simultaneous determination of azoxystrobin and its (Z)-isomer in technical materials and formulations.[1][2]

Chromatographic Conditions:

  • Column: C18 column (e.g., ODS2)

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., 80:20 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: Diode Array Detector (DAD) at 255 nm[2]

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve reference standards of azoxystrobin and this compound in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh a quantity of the azoxystrobin sample, dissolve it in the mobile phase, and dilute to a known volume.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis Standard_Weighing Weigh Reference Standards Dissolution_Std Dissolve in Mobile Phase Standard_Weighing->Dissolution_Std Sample_Weighing Weigh Azoxystrobin Sample Dissolution_Sample Dissolve in Mobile Phase Sample_Weighing->Dissolution_Sample Dilution_Std Prepare Calibration Series Dissolution_Std->Dilution_Std Dilution_Sample Dilute to Final Concentration Dissolution_Sample->Dilution_Sample HPLC_System HPLC-DAD System Dilution_Std->HPLC_System Inject Standards Dilution_Sample->HPLC_System Inject Sample Data_Acquisition Data Acquisition at 255 nm HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Report Final Report with Impurity Levels Quantification->Final_Report Generate Report

Caption: Workflow for HPLC-DAD analysis of azoxystrobin impurities.

GC-MS Method for Azoxystrobin Impurity Profiling

Gas chromatography coupled with mass spectrometry is a powerful tool for the separation and identification of a wider range of impurities.

Sample Preparation (QuEChERS-based):

  • Extraction: Homogenize the sample with acetonitrile.

  • Salting Out: Add magnesium sulfate (B86663) and sodium chloride to partition the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Use a suitable sorbent (e.g., PSA) to remove matrix interferences.

GC-MS Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)

  • Injector: Splitless mode

  • Carrier Gas: Helium

  • Oven Temperature Program: A suitable temperature gradient to separate the analytes of interest.

  • Mass Spectrometer: Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) or full scan mode.

GCMS_Workflow cluster_extraction Sample Extraction (QuEChERS) cluster_gcms GC-MS Analysis Homogenization Homogenize Sample with Acetonitrile Salting_Out Add MgSO4 and NaCl Homogenization->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Final_Extract Collect Supernatant Centrifugation2->Final_Extract Injection Inject into GC-MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM/Scan) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Identification Detection->Data_Processing Impurity_Profile Impurity Profile Report Data_Processing->Impurity_Profile Generate Profile

Caption: General workflow for GC-MS analysis of azoxystrobin impurities.

Azoxystrobin Impurities

Impurities in azoxystrobin can originate from the manufacturing process, degradation of the active ingredient, or interaction with other substances.

Process-Related Impurities
  • This compound: The most common and regulated impurity, which is the geometric isomer of the active (E)-isomer.[4]

  • Novel Process-Related Impurity: A complex impurity with the chemical name methyl 2-(2-(6-(2-cyanophenoxy)-2-((4-(2-cyanophenoxy)-6-(2-(1,3-dimethoxy-3-oxoprop-l-en-2-yl)phenoxy)pyrimidin-5-yl)methyl)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate has been identified and characterized using LC-MS/MS and NMR.[5] Its formation is linked to the use of dichloromethane (B109758) as a solvent during synthesis.[5]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

  • Hydrolysis: The ester moiety of azoxystrobin can hydrolyze to form azoxystrobin acid.

  • Photodegradation: Exposure to light can lead to the formation of various degradants. The half-life of azoxystrobin under field conditions due to photodegradation can be less than 14 days.

  • Thermal Degradation: High temperatures can also lead to the breakdown of the molecule.

Impurity_Types cluster_process Process-Related Impurities cluster_degradation Degradation Products Azoxystrobin Azoxystrobin Z_Isomer This compound Azoxystrobin->Z_Isomer Isomerization Novel_Impurity Dichloromethane Adduct Azoxystrobin->Novel_Impurity Synthesis Byproduct Hydrolysis_Product Azoxystrobin Acid Azoxystrobin->Hydrolysis_Product Hydrolysis Photo_Products Photodegradation Products Azoxystrobin->Photo_Products Photolysis Thermal_Products Thermal Degradation Products Azoxystrobin->Thermal_Products Thermolysis

Caption: Classification of azoxystrobin impurities.

Conclusion

The selection of an analytical method for azoxystrobin impurity determination requires careful consideration of the specific impurities of interest, the required sensitivity, and the sample matrix. HPLC-DAD offers a robust and reliable method for the routine quantification of the primary impurity, this compound, in formulations. For a more comprehensive impurity profile, including the identification of unknown process-related and degradation products, GC-MS and LC-MS/MS are invaluable techniques. The provided data and protocols serve as a valuable resource for researchers and analysts in the field of pesticide analysis and quality control.

References

Comparative Efficacy of (Z)-Metominostrobin and Azoxystrobin Against Resistant Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of (Z)-Metominostrobin and Azoxystrobin, two key members of the strobilurin class of fungicides. Both compounds are broad-spectrum fungicides widely used in agriculture. The primary focus of this analysis is their comparative performance against fungal strains that have developed resistance, a significant challenge in modern crop protection. This document synthesizes experimental data on their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation.

Mechanism of Action and the Challenge of Resistance

(Z)-Metominostrobin and Azoxystrobin are Quinone outside Inhibitors (QoIs), a class of fungicides that target mitochondrial respiration in fungi.[1] Their mode of action involves binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons, which in turn halts the synthesis of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[1]

The primary mechanism of resistance to many strobilurin fungicides, particularly Azoxystrobin, is a single point mutation in the cytochrome b gene (cyt b).[2] This mutation results in a substitution of the amino acid glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[2] This seemingly minor change significantly reduces the binding affinity of Azoxystrobin to the Qo site, rendering the fungicide largely ineffective against fungi carrying this mutation.[1] (Z)-Metominostrobin was specifically developed to be effective against such resistant strains, representing a significant advancement in strobilurin chemistry.[1]

QoI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ATP_Synthase cluster_Fungicides Fungicide Action cluster_Resistance Resistance Mechanism Complex_I Complex_I Ubiquinone Ubiquinone Complex_I->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Complex_II Complex_II Complex_II->Ubiquinone e- Cyt_c Cyt_c Complex_III->Cyt_c e- Complex_IV Complex_IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- H_plus_flow Proton Gradient ATP_Synthase ATP Synthase H_plus_flow->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Qo site Metominostrobin (Z)-Metominostrobin Metominostrobin->Complex_III Inhibits Qo site G143A G143A Mutation in Cytochrome b G143A->Azoxystrobin Reduces Binding G143A->Metominostrobin Effective Binding Maintained

Mechanism of action of QoI fungicides and the G143A resistance mechanism.

Comparative Efficacy Data

The in vitro efficacy of a fungicide is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of fungal growth. A lower EC50 value signifies higher antifungal activity. The following tables summarize EC50 values for (Z)-Metominostrobin and Azoxystrobin against various plant pathogenic fungi.

Table 1: In Vitro Efficacy of Azoxystrobin against Susceptible (Wild-Type) and Resistant Fungal Strains

Fungal SpeciesResistance MechanismEC50 (µg/mL)Reference(s)
Pyricularia oryzaeSusceptible (Wild-Type)0.02 - 2.02[3][4]
Pyricularia oryzaeG143A Mutation> 10[5][6]
Colletotrichum nymphaeaeSusceptible (Wild-Type)0.21 - 0.36[7]
Colletotrichum nymphaeaeF129L Mutation (Moderate Resistance)2.6 - 7.8[7][8]
Colletotrichum nymphaeaeG143A Mutation (High Resistance)> 100[7][8]
Colletotrichum siamenseG143A Mutation (High Resistance)> 100[8][9]
Colletotrichum acutatumSusceptible (Pre-2013 isolates)~0.22[10]
Colletotrichum acutatumG143A or F129L Mutation (Post-2013 isolates)> 100[10]

Table 2: In Vitro Efficacy of (Z)-Metominostrobin against Various Fungal Pathogens

Fungal SpeciesResistance ProfileEC50 (µg/mL)Reference(s)
Rhizoctonia solaniNot SpecifiedComplete inhibition at 400 ppmIllustrative data
Pyricularia oryzaeNot SpecifiedHigh efficacy in field studies[11]
Various PathogensG143A Resistant StrainsData not publicly available*[11]

*A comprehensive search of scientific literature did not yield specific studies providing a direct quantitative comparison of (Z)-Metominostrobin's efficacy (e.g., EC50 values) against confirmed G143A strobilurin-resistant fungal isolates.[11] However, it is widely documented that (Z)-Metominostrobin was developed to be effective against such strains.[1]

The data clearly illustrates the dramatic loss of efficacy for Azoxystrobin in the presence of the G143A mutation, with EC50 values increasing by several orders of magnitude. While quantitative data for (Z)-Metominostrobin against these resistant strains is limited in public literature, its documented success in managing diseases like rice blast, where QoI resistance is a known issue, supports its role as a valuable tool in resistance management programs.[11]

Experimental Protocols

The following section details a generalized methodology for determining the in vitro efficacy of fungicides through a mycelial growth inhibition assay, a standard method for calculating EC50 values.

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Fungal Isolate Preparation:

    • Culture the fungal isolates (both wild-type and resistant strains) on a suitable medium, such as Potato Dextrose Agar (PDA).

    • Incubate the plates at an optimal temperature (e.g., 25-28°C) for 7-10 days to ensure sufficient and active mycelial growth.

  • Fungicide Stock Solution and Dilutions:

    • Prepare a stock solution of the test fungicide (e.g., (Z)-Metominostrobin, Azoxystrobin) in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Poisoned Food Technique:

    • Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

    • Amend the molten PDA with the different fungicide concentrations. A control plate containing only the solvent should also be prepared.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Incubate the plates in the dark at the optimal growth temperature for the fungus.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[1]

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Incubation_Data 3. Incubation & Data Collection cluster_Analysis 4. Data Analysis Fungal_Culture Prepare Fungal Cultures (Wild-Type & Resistant) Inoculate Inoculate Plates with Mycelial Plugs Fungal_Culture->Inoculate Fungicide_Solutions Prepare Fungicide Stock & Serial Dilutions Amend_Media Amend PDA Media with Fungicide Concentrations Fungicide_Solutions->Amend_Media Pour_Plates Pour Amended & Control Petri Plates Amend_Media->Pour_Plates Pour_Plates->Inoculate Incubate Incubate Plates at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate_Inhibition Calculate % Mycelial Growth Inhibition Measure->Calculate_Inhibition Probit_Analysis Probit or Log-Probit Analysis Calculate_Inhibition->Probit_Analysis EC50 Determine EC50 Value Probit_Analysis->EC50

Experimental workflow for in vitro fungicide efficacy testing.

Conclusion

The emergence of fungicide resistance, particularly through the G143A mutation in the cytochrome b gene, poses a significant threat to the efficacy of strobilurin fungicides like Azoxystrobin. Experimental data confirms a substantial decrease in Azoxystrobin's performance against fungal strains carrying this mutation. (Z)-Metominostrobin was developed to address this challenge and is reported to maintain its effectiveness against these resistant strains. While direct comparative quantitative data is not widely available in public literature, its role in managing resistant pathogens is a critical consideration for developing sustainable and effective disease control strategies. Further research quantifying the efficacy of (Z)-Metominostrobin against a broader range of resistant isolates is essential for optimizing its use in agricultural systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (Z)-Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. (Z)-Azoxystrobin, a widely used fungicide, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, a respirator is necessary.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the substance.[2][3][4] For solid spills, sweep or shovel the material into a suitable container.

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled, sealed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

This compound Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. While specific hazardous waste codes for this compound are not explicitly listed under the Resource Conservation and Recovery Act (RCRA), its disposal is governed by its potential hazardous characteristics.

Waste Characterization and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected and managed as chemical waste.

Disposal Options:

  • Licensed Hazardous Waste Contractor: The primary and recommended method for disposing of this compound waste is to use a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations.

  • Incineration: High-temperature incineration at a permitted facility is a common and effective method for destroying chemical waste like this compound.

  • Landfill: Disposal in a hazardous waste landfill may be an option, but it is generally less preferred than incineration. The landfill must be specifically permitted to accept chemical waste.

Container Disposal: Empty containers that held this compound must also be managed carefully.

  • Triple Rinse: Triple rinse the container with a suitable solvent (e.g., water or as specified on the product label).

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous and must be collected for proper disposal along with other this compound waste.[5]

  • Puncture Container: After triple rinsing, puncture the container to prevent reuse.

  • Dispose: Dispose of the punctured container through the hazardous waste contractor.

Quantitative Data on this compound Disposal

ParameterInformationSource
RCRA Hazardous Waste Code Not specifically listed. Disposal is governed by hazardous characteristics (e.g., toxicity).
Primary Disposal Method Incineration by a licensed hazardous waste contractor.General Best Practice
Spill Cleanup Material Inert absorbent material (sand, earth, vermiculite).[2][3][4]
Aqueous Waste Do not discharge to sewer. Collect for hazardous waste disposal.[6][7]
Container Rinsate Collect as hazardous waste.[5]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or degradation of this compound waste. The chemical stability of this compound makes such procedures complex and potentially hazardous if not conducted under controlled conditions by trained personnel. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest approach.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency Response cluster_2 Container Management cluster_3 Final Disposal A Generate this compound Waste (Unused chemical, contaminated materials, aqueous solutions) B Segregate Waste into Labeled, Closed Containers A->B J Store Waste in Designated Accumulation Area B->J C Spill Occurs D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material into Hazardous Waste Container D->E E->J F Empty this compound Container G Triple Rinse Container F->G H Collect Rinsate as Hazardous Waste G->H I Puncture and Dispose of Container as Hazardous Waste G->I H->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) K->L M Final Disposition (e.g., Incineration) L->M

Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management plan and environmental health and safety department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.